9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine
Description
Propriétés
IUPAC Name |
9-cyclopropyl-N-(3,5-dimethoxyphenyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-12-5-10(6-13(7-12)23-2)20-15-14-16(18-8-17-15)21(9-19-14)11-3-4-11/h5-9,11H,3-4H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGYSMUYIQMTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Mechanism of Action of 9-Cyclopropyl Substituted Purine Derivatives
Abstract
9-cyclopropyl substituted purine derivatives represent a significant class of bioactive small molecules, prominently investigated for their roles as potent inhibitors of protein kinases. The unique physicochemical properties of the cyclopropyl moiety, when appended to the N9 position of the purine core, impart distinct advantages in potency, selectivity, and metabolic stability. This guide provides a comprehensive technical overview of the mechanism of action for this compound class, with a primary focus on their interaction with Cyclin-Dependent Kinases (CDKs). We will explore the structural basis of their inhibitory activity, detail the essential experimental protocols for their characterization, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and development.
Introduction: The Strategic Importance of the 9-Cyclopropyl Purine Scaffold
Purine analogs have long been a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents. The purine scaffold mimics the endogenous adenosine triphosphate (ATP), enabling these compounds to competitively bind to the active site of a vast array of enzymes, most notably protein kinases.[1][2] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[3]
The introduction of a cyclopropyl group at the N9 position of the purine ring is a strategic chemical modification. The cyclopropyl group is a small, rigid, three-membered ring that confers several advantageous properties:
-
Conformational Rigidity: Its rigid structure can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[4][5]
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation.[6][7][8]
-
Enhanced Potency & Selectivity: The unique electronics and sterics of the cyclopropyl group can facilitate specific hydrophobic and van der Waals interactions within the kinase ATP-binding pocket, enhancing potency and influencing selectivity against off-target kinases.[4][5][6][7]
-
Improved Physicochemical Properties: It can favorably modulate properties like solubility and cell permeability.[5][7]
This guide will focus on the most well-characterized mechanism for this class: the inhibition of CDKs, a family of kinases central to cell cycle control and transcription.[1][3][9] Compounds like roscovitine, a benchmark 2,6,9-trisubstituted purine, have paved the way for extensive research into this scaffold.[1][2][3][10][11]
Core Mechanism of Action: Competitive Inhibition of the Kinase ATP-Binding Site
The primary mechanism of action for 9-cyclopropyl substituted purine derivatives is their function as ATP-competitive inhibitors of protein kinases.[1][3] They achieve this by directly occupying the adenine-binding region of the kinase's active site.
Key Molecular Interactions:
-
Hinge Region Anchoring: The purine core forms critical hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. Typically, the N1 and N6-amino group of the purine act as hydrogen bond donors and acceptors, respectively, with the backbone amides and carbonyls of conserved hinge residues (e.g., Leu83 in CDK2).[12]
-
Hydrophobic Pockets: The 9-cyclopropyl group projects into a hydrophobic pocket, often termed the "ribose pocket," where it makes favorable van der Waals contacts. Its rigidity and defined shape allow for optimal fitting within this pocket.
-
Selectivity Determinants: Substitutions at other positions of the purine ring (e.g., C2 and C6) are crucial for determining potency and selectivity. These groups extend into different regions of the active site, allowing for the exploitation of subtle differences between the ATP-binding sites of various kinases. For example, a bulky substituent at C2 can enhance selectivity for CDKs over other kinase families.
The result of this binding is the blockade of ATP access to the catalytic site, thereby preventing the phosphotransfer reaction to the kinase's substrate protein. This leads to the downstream cellular effects, such as cell cycle arrest and apoptosis.[2][3]
Caption: Generalized binding mode of a 9-cyclopropyl purine inhibitor in a kinase ATP-binding site.
Elucidating the Mechanism: A Guide to Key Experimental Protocols
A multi-faceted experimental approach is required to fully characterize the mechanism of action of a novel 9-cyclopropyl purine derivative. This involves a tiered system of assays, moving from in vitro biochemical validation to cell-based pathway analysis.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory potency of the compound against a purified kinase enzyme. The standard metric derived from this assay is the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.
Methodology: ADP-Glo™ Luminescent Kinase Assay
This commercially available assay from Promega is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13][14][15][16]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a serial dilution of the 9-cyclopropyl purine inhibitor in an appropriate buffer (e.g., HEPES with MgCl2, Brij-35). Prepare the kinase, substrate (e.g., a specific peptide), and ATP solutions at 2X concentration.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the inhibitor dilution. Add 5 µL of the 2X kinase/substrate mix. Initiate the reaction by adding 5 µL of 2X ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Causality: The ATP concentration should be at or near the Km value for the specific kinase to ensure accurate, competitive IC50 determination.
-
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well.[13][14] This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[13][14]
-
Self-Validation: This step is critical. By removing the primary ATP signal, the assay specifically measures only the ADP produced, ensuring a high signal-to-background ratio.[14]
-
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the initial ADP concentration.[13][14] Incubate for 30-60 minutes at room temperature.[13]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| Compound X | CDK2/Cyclin A | 15 |
| Compound X | CDK9/Cyclin T1 | 8 |
| Compound X | SRC | >10,000 |
| Roscovitine | CDK2/Cyclin A | 40 |
| Roscovitine | CDK9/Cyclin T1 | 20 |
Table 1: Representative in vitro kinase inhibition data for a hypothetical 9-cyclopropyl purine derivative (Compound X) compared to a known standard.
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.
Protocol 2: Cellular Viability and Proliferation Assay
Objective: To assess the effect of the compound on the viability and proliferation of cancer cells, providing a measure of its cellular potency (GI50 or IC50).
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active, viable cells.[17][18] A decrease in ATP signifies either cytotoxic or cytostatic effects.
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer cells) in an opaque-walled 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 9-cyclopropyl purine inhibitor. Add the compound to the wells and incubate for a specified period (e.g., 72 hours).
-
Causality: A 72-hour incubation period is typically sufficient to observe effects across multiple cell cycles.
-
-
Assay Procedure: Equilibrate the plate to room temperature for ~30 minutes.[18][19]
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent directly to each well.[18] This single reagent combines cell lysis with signal generation.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]
-
Data Acquisition: Measure luminescence with a plate-reading luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the percentage of viability against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Target Engagement and Pathway Analysis via Western Blotting
Objective: To confirm that the compound inhibits the intended kinase target within the cell and modulates the downstream signaling pathway. For a CDK inhibitor, this involves measuring the phosphorylation status of a direct CDK substrate.
Methodology: Western Blotting for Phospho-Proteins
This technique allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation.[20]
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations (e.g., 1x, 5x, and 10x the GI50 value) for a relevant time (e.g., 24 hours). Harvest the cells and lyse them in a buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors.
-
Trustworthiness: The inclusion of phosphatase inhibitors is non-negotiable. It prevents the enzymatic removal of phosphate groups post-lysis, ensuring the detected signal accurately reflects the in-cell phosphorylation state.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-Rb Ser807/811 for a CDK2/4 inhibitor).[20][22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imager.[20]
-
Stripping and Reprobing: To validate the results, the same blot can be stripped and reprobed with an antibody for the total protein (e.g., total Rb) and a loading control (e.g., GAPDH or β-actin) to confirm that the observed decrease in phosphorylation is not due to a decrease in the total amount of protein.
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Structural Elucidation of N-(3,5-dimethoxyphenyl)purin-6-amines: An Advanced Spectroscopic Guide
Abstract
N6-arylpurines represent a privileged scaffold in modern medicinal chemistry, functioning as potent competitive inhibitors for various ATP-dependent kinases. Specifically, the N-(3,5-dimethoxyphenyl)purin-6-amine motif has demonstrated high efficacy in target binding due to the optimal steric fit and hydrogen-bonding capabilities of the meta-methoxy groups. This technical whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of these molecules. By detailing the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this guide establishes a self-validating framework for rigorous structural elucidation.
Pharmacological Context & Structural Significance
The structural validation of purine derivatives is a critical bottleneck in the drug discovery pipeline. Recent structure-activity relationship (SAR) studies have highlighted the 3,5-dimethoxyphenyl moiety as a critical pharmacophore for hydrogen bonding and steric fitting within the ATP-binding pocket of kinases such as Phosphoglycerate Kinase 1 (PGK1) 1. The oxygen atoms of the methoxy groups frequently act as hydrogen bond acceptors for catalytic lysine or aspartate residues, while the purine core mimics the adenine ring of ATP.
To ensure the integrity of biological assays, researchers must unequivocally confirm the regiochemistry of the N6-linkage, the presence of the dimethoxy substitutions, and the substitution pattern on the purine core (e.g., N9-alkylation).
Analytical Strategy & Workflow
The structural confirmation of N-(3,5-dimethoxyphenyl)purin-6-amines relies on a synergistic approach combining high-resolution mass spectrometry (HRMS) for exact mass and molecular formula confirmation, followed by multidimensional NMR to map the atomic connectivity.
Fig 1. Analytical workflow for the structural validation of N6-arylpurines.
High-Resolution Mass Spectrometry (HRMS) & Fragmentation Dynamics
Mechanistic Insights into Ionization
Electrospray ionization (ESI) in positive ion mode is uniquely suited for purine derivatives due to the high gas-phase basicity of the endocyclic nitrogen atoms (N1, N3, and N7) 2. Protonation typically occurs at N1, which subsequently activates the adjacent C6-N6 bond for collision-induced dissociation (CID).
For a model compound such as 9-isopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine (Exact Mass: 313.15), the protonated molecular ion [M+H]+ is observed at m/z 314.16. Upon applying CID, the molecule undergoes highly predictable fragmentation:
-
Radical Loss: A characteristic loss of a methyl radical ( CH3∙ , -15 Da) from the methoxy group, driven by the formation of a stable quinoid-like structure.
-
Bond Cleavage: Cleavage of the exocyclic C-N bonds yields either the intact purine core ion or the protonated aniline derivative.
Fig 2. Proposed ESI-MS/MS CID fragmentation pathways for the target compound.
Protocol 1: UPLC-ESI-HRMS/MS Analysis
-
System Suitability & Validation: Prior to sample analysis, infuse a standard tuning mix (e.g., reserpine) to verify that the mass accuracy is within < 5 ppm mass error. This ensures the reliability of the empirical formula generation.
-
Step 1: Chromatographic Separation. Inject 1 µL of a 1 µg/mL sample (dissolved in 50:50 MeOH:H2O) onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Elute using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Causality: Formic acid acts as an abundant proton source, pre-ionizing the basic purine nitrogens in the liquid phase to exponentially enhance ESI+ sensitivity.
-
Step 2: Source Optimization. Set the ESI capillary voltage to +3.5 kV, desolvation temperature to 400 °C, and cone gas flow to 50 L/h.
-
Step 3: MS/MS (CID) Acquisition. Isolate the [M+H]+ precursor ion and apply a normalized collision energy (NCE) ramp of 20-40 eV using argon as the collision gas. Causality: Ramping the collision energy ensures the capture of both low-energy fragments (methoxy radical loss) and high-energy fragments (cleavage of the robust purine-aniline C-N bond) in a single spectral acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Causality and 2D Techniques
The choice of DMSO- d6 as the NMR solvent is not merely for solubility; it is a strategic necessity. Protic or less polar aprotic solvents often lead to rapid chemical exchange or line broadening of the exocyclic N6-H proton. In DMSO- d6 , strong hydrogen bonding between the solvent's sulfoxide oxygen and the N6-H proton slows the exchange rate significantly, resulting in a sharp, well-defined singlet (typically between 9.50–10.50 ppm). This sharp signal is an absolute prerequisite for 2D Heteronuclear Multiple Bond Correlation (HMBC) experiments, which are required to prove the covalent linkage between the purine C6 and the aniline nitrogen.
Quantitative Data Presentation
The following tables summarize the expected 1H and 13C NMR chemical shifts for the model compound 9-isopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine in DMSO- d6 at 500 MHz.
Table 1: 1H NMR Spectral Data Summary
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| N6-H | 10.19 | Singlet (s) | - | 1H | Exocyclic Amine NH |
| H-8 | 8.40 | Singlet (s) | - | 1H | Purine Core C8-H |
| H-2 | 8.32 | Singlet (s) | - | 1H | Purine Core C2-H |
| H-2', H-6' | 7.25 | Doublet (d) | 2.2 | 2H | Phenyl ortho-H |
| H-4' | 6.20 | Triplet (t) | 2.2 | 1H | Phenyl para-H |
| 9-CH | 4.75 | Septet (sept) | 6.8 | 1H | Isopropyl Methine |
| OCH₃ | 3.75 | Singlet (s) | - | 6H | Methoxy Protons |
| 9-CH₃ | 1.52 | Doublet (d) | 6.8 | 6H | Isopropyl Methyls |
Table 2: 13C NMR Spectral Data Summary
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-3', C-5' | 160.8 | Phenyl meta-C (C-OMe) |
| C-6 | 153.2 | Purine C-6 (N-linked) |
| C-2 | 152.5 | Purine C-2 |
| C-4 | 150.1 | Purine C-4 |
| C-1' | 141.2 | Phenyl ipso-C |
| C-8 | 140.5 | Purine C-8 |
| C-5 | 120.0 | Purine C-5 |
| C-2', C-6' | 98.5 | Phenyl ortho-C |
| C-4' | 95.4 | Phenyl para-C |
| OCH₃ | 55.2 | Methoxy Carbons |
| 9-CH | 47.6 | Isopropyl Methine |
| 9-CH₃ | 22.5 | Isopropyl Methyls |
Protocol 2: High-Resolution NMR Acquisition and Self-Validation
-
Step 1: Sample Preparation. Dissolve 5-10 mg of the highly purified, lyophilized compound in 600 µL of anhydrous DMSO- d6 (99.9% D) containing 0.03% v/v TMS. Causality: Anhydrous conditions prevent water-exchange line broadening of the N6-H signal, which is critical for observing long-range scalar couplings.
-
Step 2: Probe Tuning and Shimming. Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Tune and match the probe to the exact sample impedance. Validation: Perform gradient shimming to achieve a line width of < 1.0 Hz for the internal TMS standard, ensuring maximum resolution of the closely spaced aromatic signals.
-
Step 3: 1D Acquisition. Acquire 1H NMR (ns=16, d1=2s) and 13C{1H} NMR (ns=512, d1=2s). Calibrate the chemical shift scale using the solvent residual peak (2.50 ppm for 1H , 39.5 ppm for 13C ).
-
Step 4: 2D HMBC Acquisition. Set the long-range coupling constant ( JLR ) to 8 Hz, corresponding to a mixing time of 62.5 ms. Causality: This specific delay is optimized to capture the 3-bond scalar coupling ( 3JCH ) between the N6-H proton and both the C-6 purine carbon and C-1' phenyl carbon, definitively proving the covalent linkage between the two ring systems.
-
Step 5: Data Processing. Apply a sine-bell squared apodization function in both dimensions prior to Fourier transformation. This mathematical treatment enhances resolution and suppresses truncation artifacts, allowing for precise integration of the meta-coupling ( J=2.2 Hz) on the dimethoxyphenyl ring.
Conclusion
The rigorous spectroscopic characterization of N-(3,5-dimethoxyphenyl)purin-6-amines requires a fundamental understanding of the molecule's chemical behavior in both the gas phase and in solution. By leveraging the proton affinity of the purine core in ESI-MS and strategically utilizing anhydrous DMSO- d6 to lock the exocyclic amine proton for 2D NMR, researchers can build a self-validating dataset that unequivocally confirms the molecular structure, thereby ensuring the integrity of downstream biological and pharmacological evaluations.
References
-
Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
Fluorescent N2,N3-ε-Adenine Nucleoside and Nucleotide Probes: Synthesis, Spectroscopic Properties, and Biochemical Evaluation. PMC - National Institutes of Health. URL:[Link]
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Title: In Silico Modeling of 9-Cyclopropyl-9H-purin-6-amine Analogs: A Strategic Guide to Computational Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 9-cyclopropyl-9H-purin-6-amine scaffold is a cornerstone in modern medicinal chemistry, with analogs demonstrating significant potential as inhibitors for a range of therapeutic targets, particularly protein kinases.[1][2] This technical guide provides a comprehensive, in-depth framework for the in silico modeling of these analogs. Authored from the perspective of a seasoned application scientist, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors a real-world drug discovery campaign. We will explore the critical steps from ligand and protein preparation to the application of core and advanced modeling techniques including molecular docking, QSAR, molecular dynamics, and ADMET profiling.[3][4] Each protocol is presented not merely as a series of steps, but as a self-validating system, with an emphasis on the scientific rationale behind key decisions. This guide is designed to empower researchers to leverage computational tools to accelerate the design-make-test-analyze cycle, prioritize potent candidates, and reduce late-stage attrition.[5][6]
Strategic Imperative: Why Model 9-Cyclopropyl-9H-purin-6-amine Analogs?
Purine analogs are a well-established class of compounds in drug discovery, often targeting ATP-binding sites in enzymes like kinases due to their structural similarity to adenine.[1][7][8] The introduction of a 9-cyclopropyl group offers distinct advantages:
-
Conformational Rigidity: The cyclopropyl moiety restricts the rotation around the N9-C1' bond, which can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding.
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to larger alkyl or aromatic substituents.
-
Exploration of Hydrophobic Pockets: It provides a small, well-defined hydrophobic feature that can probe specific sub-pockets within a binding site.
Given these favorable properties, a systematic in silico exploration of this scaffold allows for the rapid and cost-effective design of novel, potent, and selective inhibitors before committing significant resources to chemical synthesis.[9][10]
The Integrated Modeling Workflow: A Blueprint for Success
A robust computational strategy is not a linear path but an integrated, iterative cycle. The workflow below illustrates the logical dependencies and feedback loops inherent in a successful modeling campaign.
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The Purine Scaffold: A Privileged Framework for Targeting Key Biological Pathways
An In-depth Technical Guide on the Predicted Biological Targets of Dimethoxyphenyl-Substituted Purines
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the predicted biological targets of dimethoxyphenyl-substituted purines, a class of small molecules with significant therapeutic potential. We will delve into the rationale behind their design, the key protein families they interact with, and the experimental methodologies used to validate these interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.
Introduction: The Allure of the Purine Scaffold
The purine ring system, a fusion of pyrimidine and imidazole rings, is a cornerstone of life, forming the basis of the nucleobases adenine and guanine.[1] This inherent biological relevance has made the purine scaffold a "privileged structure" in medicinal chemistry. Its ability to form multiple hydrogen bonds and engage in π-stacking interactions allows it to mimic the binding of endogenous ligands, particularly adenosine triphosphate (ATP), to a vast array of enzymes.
The strategic addition of substituents to the purine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Among these, the dimethoxyphenyl moiety has emerged as a particularly effective substituent for enhancing interactions within the hydrophobic pockets of various protein targets.[1] This guide will specifically explore the biological landscape of purines bearing this key feature.
Predicted Biological Targets: A Focus on Key Protein Families
Computational modeling and extensive experimental screening have revealed that dimethoxyphenyl-substituted purines interact with several critical classes of proteins, primarily by competing with ATP for its binding site.
Protein Kinases: The Dominant Target Family
The largest and most well-characterized family of targets for dimethoxyphenyl-substituted purines is the protein kinases. These enzymes play a central role in signal transduction and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The 3,5-dimethoxyphenyl group, in particular, has been shown to effectively occupy the hydrophobic region of the ATP-binding pocket in many kinases.[1]
Key kinase targets include:
-
Phosphoglycerate Kinase 1 (PGK1): This metabolic enzyme, crucial for glycolysis, has been identified as a therapeutic target for inflammatory bowel disease (IBD).[2] Structure-activity relationship (SAR) studies have highlighted the importance of the 3,5-dimethoxyphenyl moiety for potent PGK1 inhibition.[2]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Dimethoxyphenyl-substituted purines have been designed as both reversible and irreversible covalent inhibitors of FGFRs, demonstrating significant anti-proliferative activity.[3][4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR): Dual inhibition of these receptor tyrosine kinases is a promising strategy in anticancer drug discovery.[1] Certain dimethoxyphenyl purine derivatives have shown potent activity against both targets.[1]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are established targets in oncology. The purine scaffold has a long history as a CKI, and dimethoxyphenyl substitution patterns have been explored to enhance potency and selectivity.[5]
-
Other Kinases: Screening efforts have also identified Bruton's tyrosine kinase (BTK), and Mixed Lineage Kinases (MLK1, MLK3) as potential targets, although often with varying degrees of potency.[2]
The following diagram illustrates the general mechanism of action of these purine derivatives as ATP-competitive kinase inhibitors.
Caption: Competitive Inhibition of Kinase Activity.
Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone that plays a critical role in the folding and stability of a wide range of "client" proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. The ATP-binding pocket of Hsp90 is amenable to targeting by purine-based inhibitors, and dimethoxyphenyl substituents have been explored to enhance binding affinity.[6]
Other Potential Targets
The versatility of the purine scaffold extends to other protein families:
-
Histamine H3 Receptor: This G-protein coupled receptor is involved in neurotransmission and is a target for neurological and psychiatric disorders. Dimethoxyphenyl-purine derivatives have been investigated as high-affinity ligands for this receptor.[7]
-
Xanthine Oxidase: This enzyme is a key player in purine metabolism, and its inhibition is a therapeutic strategy for hyperuricemia and gout.[8] While not a direct focus of the "dimethoxyphenyl-substituted" literature retrieved, the broader class of purine derivatives has a well-established role in targeting this enzyme.
Experimental Validation: From Prediction to Confirmation
A multi-step experimental workflow is essential to validate the predicted biological targets of novel dimethoxyphenyl-substituted purines.
Caption: Drug Discovery Workflow for Target Validation.
In Vitro Biochemical Assays
These assays provide the initial confirmation of a direct interaction between the compound and its purified protein target.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate and cofactors
-
ATP
-
Dimethoxyphenyl-substituted purine compound (test inhibitor)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction buffer containing the kinase, its substrate, and any necessary cofactors.
-
Add the test compound at various concentrations to the wells of the plate. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP and converts the produced ADP to ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to catalyze the conversion of the newly synthesized ATP into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and therefore inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Luminescent Readout: Provides high sensitivity and a wide dynamic range, allowing for the accurate determination of IC50 values.
-
ATP Depletion: The initial step of adding the ADP-Glo™ Reagent is crucial to eliminate interference from the unconsumed ATP from the kinase reaction.
-
Dose-Response Curve: Essential for quantifying the potency of the inhibitor and comparing it to other compounds.
In Vitro Cellular Assays
These assays assess the effect of the compound on cellular processes, providing evidence of target engagement in a more biologically relevant context.
Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium
-
Dimethoxyphenyl-substituted purine compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the dimethoxyphenyl-substituted purine compound. Include a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Self-Validating System:
-
Positive and Negative Controls: The inclusion of untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control) ensures the assay is performing as expected.
-
Replicates: Performing each concentration in triplicate or quadruplicate allows for statistical analysis and increases the reliability of the results.
In Vivo Models
The most promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context. For anticancer agents, this often involves xenograft models where human tumor cells are implanted into immunocompromised mice.[3]
Structure-Activity Relationships (SAR): Guiding Principles for Design
The accumulated data from these studies have revealed key SAR principles for dimethoxyphenyl-substituted purines:
| Feature | Observation | Implication for Design |
| Dimethoxyphenyl Position | The 3,5-dimethoxy substitution pattern on a phenyl ring is frequently associated with high potency.[2] Ortho- and para-substituents can be detrimental to activity.[2] | Focus on meta-substituted phenyl rings to maximize hydrophobic interactions in the target's active site. |
| Substituents on the Purine Core | The nature and position of other substituents on the purine ring significantly impact selectivity and potency. For example, modifications at the C2 and C6 positions can tune the kinase selectivity profile.[5] | Explore a variety of substituents at other positions on the purine scaffold to optimize for the desired target profile. |
| Linker Moiety | The linker connecting the dimethoxyphenyl group to the purine core can influence the compound's conformation and ability to access the binding pocket. | Vary the length and flexibility of the linker to optimize the presentation of the key binding motifs. |
Conclusion and Future Directions
Dimethoxyphenyl-substituted purines represent a highly versatile and promising class of compounds with the potential to modulate a wide range of biological targets. Their ability to effectively target the ATP-binding site of kinases, Hsp90, and other key proteins makes them valuable tools for basic research and drug discovery. Future efforts in this area will likely focus on:
-
Improving Selectivity: Designing compounds that can differentiate between closely related protein family members to minimize off-target effects.
-
Overcoming Resistance: Developing next-generation inhibitors that are active against mutant forms of the target protein that are resistant to current therapies.
-
Exploring New Target Space: Utilizing computational and screening approaches to identify novel targets for this privileged scaffold.
By integrating rational design, robust experimental validation, and a deep understanding of SAR, the full therapeutic potential of dimethoxyphenyl-substituted purines can be realized.
References
- Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry.
- Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-Purine Derivatives as Irreversible Covalent FGFR Inhibitors.
- Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-purine derivatives as irreversible covalent FGFR inhibitors. PubMed.
- Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors.
- Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). PMC.
- Cyclin-Dependent Kinase Inhibition by New C-2 Alkynylated Purine Derivatives and Molecular Structure of a CDK2−Inhibitor Complex. Journal of Medicinal Chemistry.
- Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. PMC - NIH.
- Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90.
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A Senior Application Scientist's Guide to the Physicochemical Properties of Novel Purine-Based Compounds
Introduction: The Enduring Importance of the Purine Scaffold
The purine, a heterocyclic aromatic organic compound composed of a fused pyrimidine and imidazole ring, is a cornerstone of life itself.[1][2] Its derivatives, adenine and guanine, form the fundamental building blocks of nucleic acids (DNA and RNA) and are pivotal in cellular energy transfer and signaling pathways.[1] This inherent biological relevance has made the purine scaffold a privileged structure in medicinal chemistry and drug discovery. Researchers have successfully leveraged this scaffold to develop a multitude of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[3]
Novel purine-based compounds, particularly those designed as kinase inhibitors, continue to be a major focus of drug development.[1][4] Kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer.[5] Purine analogs have shown significant promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[4][5][6] The therapeutic potential of these compounds is intimately linked to their physicochemical properties. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME), ultimately determining its efficacy and safety.[7]
This technical guide provides an in-depth exploration of the key physicochemical properties of novel purine-based compounds. It is designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven experimental protocols. We will delve into the "why" behind experimental choices, providing a framework for robust and reliable characterization of these promising therapeutic candidates.
Critical Physicochemical Properties and Their Impact on Drug Action
The success of a purine-based drug candidate is a delicate balance of several key physicochemical parameters. Understanding and optimizing these properties early in the discovery pipeline is crucial for avoiding late-stage failures.[8]
-
Aqueous Solubility: This is arguably one of the most critical properties. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[8] Poor solubility is a major hurdle for many kinase inhibitors, leading to low bioavailability and variable patient response.[9][10][11]
-
Lipophilicity (LogP/LogD): Lipophilicity describes a compound's affinity for a lipid-rich environment versus an aqueous one. It is a key determinant of a drug's ability to cross cell membranes.[7][8] However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity.[8] A LogP value between 0 and 3 is often considered optimal for good bioavailability.[8]
-
Ionization Constant (pKa): Most drugs, including many purine derivatives, are weak acids or bases.[12] The pKa value determines the extent of ionization at a given pH. This is critical because the ionized and neutral forms of a drug can have vastly different properties, including solubility, permeability, and target binding.[12] For instance, the weak base roscovitine has a pKa of 4.4.[13]
-
Permeability: This refers to the ability of a compound to pass through biological membranes, such as the intestinal wall or the blood-brain barrier.[14] Permeability is influenced by a combination of factors including lipophilicity, molecular size, and the presence of hydrogen bond donors and acceptors.
-
Chemical Stability: A drug candidate must be stable enough to withstand the conditions of manufacturing, storage, and administration.[15] Instability can lead to loss of potency and the formation of potentially toxic degradation products.
The interplay of these properties is complex. For example, increasing lipophilicity to improve permeability can often have a detrimental effect on aqueous solubility. Therefore, a multi-parameter optimization approach is essential in the design of new purine-based therapeutics.
Experimental Characterization: Protocols and Rationale
Accurate and reproducible measurement of physicochemical properties is the bedrock of successful drug development. The following sections provide detailed, step-by-step protocols for key assays, along with the scientific reasoning behind the methodological choices.
Aqueous Solubility: Kinetic vs. Thermodynamic Approaches
It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measurement often used in early discovery, where a compound is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[16][17][18] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a solid compound in a solvent and is more relevant for later-stage development.[16][19]
This high-throughput method is ideal for ranking compounds in early discovery.
Principle: The formation of a precipitate when a DMSO solution of the compound is added to an aqueous buffer causes light scattering, which is measured by a nephelometer.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[16][17]
-
Measurement: Read the plate on a nephelometer to measure the turbidity.
-
Data Analysis: The kinetic solubility is the concentration at which the turbidity signal significantly increases above the background.
Rationale for Choices:
-
DMSO: Used as the initial solvent due to its ability to dissolve a wide range of organic compounds.
-
Nephelometry: Provides a rapid and sensitive endpoint for detecting precipitation.
-
High-Throughput Format: The 96-well plate format allows for the simultaneous testing of many compounds.[18]
This "gold standard" method provides the true equilibrium solubility.
Principle: An excess of the solid compound is equilibrated with an aqueous buffer until saturation is reached. The concentration of the dissolved compound is then measured.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17]
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Solid-State Analysis: It is good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.
Rationale for Choices:
-
Shake-Flask Method: Ensures intimate contact between the solid and the solvent, facilitating the attainment of equilibrium.
-
Extended Equilibration Time: Allows for the dissolution process to reach a true thermodynamic endpoint.[17]
-
HPLC/LC-MS Quantification: Provides accurate and specific measurement of the dissolved compound concentration.
Diagram: General Workflow for Solubility Determination
Caption: Comparative workflow for kinetic and thermodynamic solubility assays.
pKa Determination: Potentiometric Titration
Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, which is identified as the inflection point of the titration curve.[20][21]
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[21]
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (often a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[21]
-
Initial pH Adjustment: For a basic compound, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standardized HCl solution. For an acidic compound, adjust to the basic range (e.g., pH 12) with standardized NaOH.[21]
-
Titration: Add small, precise volumes of the titrant (e.g., 0.1 M NaOH for the acidified sample) and record the pH reading after each addition, ensuring the reading stabilizes.[21]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting sigmoid curve.[21] First or second derivative plots can be used to accurately locate the inflection point(s).
Rationale for Choices:
-
Potentiometric Titration: It is a highly accurate and reliable method for pKa determination.[12][22]
-
Co-solvents: Often necessary for purine-based compounds which may have low aqueous solubility, though the apparent pKa may need to be extrapolated back to 0% co-solvent.
-
Derivative Plots: Enhance the accuracy of identifying the equivalence point, especially for complex titration curves.
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based, high-throughput method that models passive, transcellular permeability.[14][23] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[23][24][25]
Principle: The rate of diffusion across the lipid-coated artificial membrane provides a measure of the compound's passive permeability.
Step-by-Step Methodology:
-
Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).[25]
-
Donor Solution: Add the test compound solution (e.g., 10 µM in PBS, pH 7.4) to the wells of the donor plate.[25]
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer, sometimes containing a small percentage of DMSO to act as a solubility sink.
-
Sandwich Assembly: Place the donor plate on top of the acceptor plate, forming a "sandwich" where the compound can diffuse through the membrane.[24]
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature with gentle shaking.[23][24]
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using established equations that account for the surface area of the membrane, incubation time, and compound concentrations.
Rationale for Choices:
-
Artificial Membrane: Provides a simplified model that specifically measures passive diffusion, avoiding the complexities of active transport and efflux that can occur in cell-based assays like Caco-2.[14]
-
High-Throughput: The 96-well format makes it suitable for screening large numbers of compounds early in drug discovery.[24]
-
Cost-Effectiveness: PAMPA is generally less expensive and time-consuming than cell-based permeability assays.[24]
Diagram: PAMPA Experimental Setup
Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Chemical Stability Assessment
Principle: The compound is incubated under various stress conditions (e.g., different pH values, temperatures, light exposure) over time. The amount of remaining parent compound is quantified at different time points to determine its degradation rate.[15][26]
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent.
-
Incubation Conditions: Aliquot the stock solution into different aqueous buffers covering a range of pH values (e.g., pH 2, 7.4, and 9). Prepare separate samples for incubation at different temperatures (e.g., 4°C, 25°C, 40°C) and for photostability testing (exposure to a controlled light source).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.
-
Reaction Quenching: Immediately stop any further degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) and/or placing the sample in a cold environment.
-
Quantification: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated as 0.693/k.
Rationale for Choices:
-
pH Range: Testing at acidic, neutral, and basic pH values helps identify potential hydrolysis liabilities.[15]
-
Elevated Temperature: Accelerated stability testing at higher temperatures is used to predict long-term stability at room temperature or refrigerated conditions.
-
Stability-Indicating HPLC Method: This is critical to ensure that the decrease in the parent peak is not being masked by a co-eluting degradant. A robust stability protocol is a regulatory requirement for later stages of development.[15][27][28][29]
Data in Action: Physicochemical Properties of Roscovitine, a Purine-Based CDK Inhibitor
Roscovitine (Seliciclib) is a well-characterized purine-based inhibitor of several cyclin-dependent kinases (CDK1, CDK2, CDK5, CDK7, and CDK9) that has undergone clinical trials for various cancers.[30][31][32] Its physicochemical properties provide a valuable case study.
| Property | Value | Significance for Drug Development | Reference |
| Molecular Weight | 354.45 g/mol | Complies with Lipinski's Rule of 5 (<500), favoring good absorption. | [31][33] |
| Aqueous Solubility | Soluble in 50 mM HCl (pH 2.5) | Low solubility at neutral pH is a challenge. It is soluble in DMSO. | [31] |
| Lipophilicity (LogP) | ~3.5 (calculated) | Within the acceptable range, but on the higher side, balancing permeability and solubility. | N/A |
| pKa | 4.4 | Acts as a weak base; will be predominantly ionized in the stomach (pH 1-2) and largely neutral at intestinal pH (6-7.5). | [13] |
| Plasma Protein Binding | ~90% | High protein binding means a lower fraction of free drug is available to exert its therapeutic effect. | [13] |
| Chemical Stability | Stable in plasma for up to 48 hours at various temperatures. | Good intrinsic stability is favorable for formulation and in vivo studies. | [13] |
The data for Roscovitine highlights the typical challenges faced with purine-based kinase inhibitors. Its low aqueous solubility at physiological pH necessitates careful formulation strategies to ensure adequate oral absorption.[31] The high lipophilicity and plasma protein binding are also important considerations for its pharmacokinetic profile.[13]
Signaling Pathways and the Role of Physicochemical Properties
The ultimate goal of characterizing physicochemical properties is to ensure the compound can reach its biological target in sufficient concentration to exert a therapeutic effect. For purine-based CDK inhibitors like Roscovitine, the target is the ATP-binding pocket of CDKs, which are central regulators of the cell cycle.[6][31]
Diagram: Simplified CDK-Mediated Cell Cycle Regulation
Caption: Inhibition of key CDK/Cyclin complexes by purine analogs halts cell cycle progression.
A purine-based inhibitor must possess the right balance of properties to:
-
Dissolve in the gut (Solubility).
-
Permeate the intestinal wall to enter the bloodstream (Permeability).
-
Remain sufficiently unbound in plasma to distribute to tissues (Plasma Protein Binding).
-
Cross the cell membrane of the target cancer cell (Permeability).
-
Engage the ATP-binding pocket of the target CDK within the cell (governed by structural and electronic properties).
Each step in this journey is a potential bottleneck, and a failure at any stage, often due to suboptimal physicochemical properties, will prevent the compound from being an effective drug.
Conclusion
The purine scaffold remains a highly valuable starting point for the design of novel therapeutics, particularly kinase inhibitors. However, the path from a potent "hit" in an enzymatic assay to a successful clinical candidate is fraught with challenges, many of which are rooted in physicochemical properties. A deep understanding of solubility, lipophilicity, pKa, permeability, and stability is not merely an academic exercise; it is a fundamental requirement for modern drug discovery.
By employing robust, well-rationalized experimental protocols, such as those detailed in this guide, researchers can generate high-quality data to guide medicinal chemistry efforts. This data-driven approach, which balances the optimization of multiple parameters simultaneously, is essential for designing novel purine-based compounds with the potential to become safe and effective medicines for a wide range of diseases.
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Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis. PubMed. Available at: [Link]
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Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. National Center for Biotechnology Information. Available at: [Link]
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Purine analogs as CDK enzyme inhibitory agents: A survey and QSAR analysis. Semantic Scholar. Available at: [Link]
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Purine analogs as CDK enzyme inhibitory agents: A survey and QSAR analysis. AIP Publishing. Available at: [Link]
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ADME Pampa Permeability Assay. BioDuro. Available at: [Link]
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Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. PubMed. Available at: [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
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A Simple Isomerization of the Purine Scaffold of a Kinase Inhibitor, Roscovitine, Affords a Four- to Seven-Fold Enhancement of Its Affinity for Four CDKs. Could This Be Traced Back to Conjugation-Induced Stiffenings/Loosenings of Rotational Barriers?. National Center for Biotechnology Information. Available at: [Link]
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Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. Available at: [Link]
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GMP Compliance: Crafting a Robust Stability Protocol for Pharmaceutical Products. LinkedIn. Available at: [Link]
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Roscovitine in cancer and other diseases. National Center for Biotechnology Information. Available at: [Link]
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Stability Protocols: Road Maps to Success. Pharmaceutical Online. Available at: [Link]
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Preclinical studies of roscovitine. Karolinska Institutet Open Archive. Available at: [Link]
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How to create a GMP-Compliant Stability Protocol?. QbD Group. Available at: [Link]
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A protocol for testing the stability of biochemical analytes. Technical document. PubMed. Available at: [Link]
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Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. PubMed. Available at: [Link]
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Roscovitine. BioGems. Available at: [Link]
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Discovery and Synthesis of Novel 9-Substituted Purine Derivatives: A Technical Guide to Regioselective Alkylation and SAR Optimization
Executive Summary & Biological Rationale
The purine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a vast array of FDA-approved therapeutics. While modifications at the C2, C6, and C8 positions dictate target-specific hydrogen bonding, substitution at the N9 position is critical for both pharmacokinetic stability and pharmacodynamic mimicry.
In natural systems, the N9 position is the attachment point for the ribose or deoxyribose sugar ring via a β -glycosidic bond. Consequently, synthetic N9-substituted purines act as potent mimics of natural nucleosides. They are widely deployed as chain-terminating antiviral agents (e.g., acyclic nucleoside phosphonates) and competitive ATP-binding pocket inhibitors for kinases (e.g., Cyclin-Dependent Kinases, CDKs)[1][2].
From a thermodynamic perspective, the 9-H tautomer is significantly more stable than the 7-H tautomer. Harmonic Oscillator Model of Aromaticity (HOMA) calculations confirm that aromaticity in the purine system strictly follows the stability order: 9-H > 7-H > 3-H > 1-H[3]. Locking the purine into the N9-substituted state prevents tautomeric shifting, thereby increasing the predictability of receptor-ligand interactions.
Mechanism of CDK1/Cyclin B inhibition by 2,6,9-substituted purines.
Synthetic Strategies: The Regioselectivity Challenge (N9 vs. N7)
The fundamental bottleneck in purine derivatization is achieving high regioselectivity. Alkylation of precursors like 6-chloropurine or 2-amino-6-chloropurine inherently yields a mixture of N9 and N7 positional isomers[4]. The N9 isomer is typically the major product due to thermodynamic preference, but the separation of these isomers is notoriously difficult and heavily impacts overall yield[5].
To overcome this, synthetic chemists must carefully select the alkylation methodology based on the nature of the alkylating agent and the stability of the purine precursor.
Table 1: Comparative Analysis of Purine Alkylation Methodologies
| Alkylation Method | Typical Reagents & Conditions | Regioselectivity (N9:N7) | Mechanistic Advantages | Key Limitations |
| Direct Alkylation | R-Br / R-I, K₂CO₃, DMF, 80°C | 3:1 to 5:1 | Simple, scalable, cost-effective. | Harsh basic conditions; poor selectivity for branched chains[4][6]. |
| Mitsunobu Reaction | R-OH, PPh₃, DIAD, THF, RT | >10:1 | Mild conditions; stereospecific (inversion of configuration)[7][8]. | Requires removal of Ph₃PO byproduct; sensitive to moisture[5]. |
| Pd-Catalyzed Allylation | Allyl-OAc, Pd(PPh₃)₄, THF | 4:1 to 9:1 | Tolerates complex allylic groups; highly chemoselective. | Slow reaction kinetics; requires specialized metal catalysts[5]. |
Core Methodology: Regioselective N9-Alkylation via Mitsunobu Reaction
For the synthesis of novel carbocyclic nucleosides or sterically hindered 9-substituted purines, the Mitsunobu reaction is the gold standard[8].
Causality of the Chemistry: The Mitsunobu reaction utilizes an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). The pKa of the purine N9-H (approx. 9.5) is sufficiently acidic to protonate the Morrison-Brunn-Huisgen betaine intermediate formed by PPh₃ and DIAD. This protonation facilitates the formation of an alkoxyphosphonium ion. Subsequent Sₙ2 displacement by the purine anion occurs almost exclusively at the N9 position due to favorable steric and thermodynamic profiles, resulting in complete inversion of stereochemistry at the alcohol's chiral center[4][7].
Step-by-step workflow for regioselective N9-alkylation via Mitsunobu reaction.
Experimental Protocol: Self-Validating Mitsunobu N9-Alkylation
The following protocol describes the synthesis of a 9-alkyl-2-amino-6-chloropurine derivative. It is designed as a self-validating system, incorporating in-process controls to ensure mechanistic integrity.
Materials Required:
-
2-Amino-6-chloropurine (1.0 eq)
-
Target primary/secondary alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Activated 4Å Molecular Sieves
Step-by-Step Methodology:
-
System Preparation (Moisture Exclusion): Flame-dry a round-bottom flask under vacuum and backfill with dry N₂. Add activated 4Å molecular sieves. Causality: Purines are often sparingly soluble, and ambient moisture will competitively react with the alkoxyphosphonium intermediate, severely depressing yields[8].
-
Reagent Solubilization: Suspend 2-amino-6-chloropurine (1.0 eq), the target alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M concentration). Stir at room temperature for 15 minutes. Note: The purine may not fully dissolve until the reaction initiates[8].
-
Betaine Formation (Temperature Control): Cool the suspension to 0°C using an ice bath. Add DIAD (1.5 eq) dropwise over 15 minutes. Causality: The reaction between PPh₃ and DIAD is highly exothermic. Dropwise addition at 0°C prevents the thermal degradation of the reactive betaine intermediate[5].
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 10–12 hours. As the reaction proceeds, the sparingly soluble purine will gradually dissolve into the THF[8].
-
In-Process Control (Validation): Monitor the reaction via TLC (Dichloromethane:Methanol, 95:5).
-
Validation Check: Under UV (254 nm), the N9-alkylated product is characteristically less polar (higher Rf ) than the N7-alkylated byproduct. LC-MS should confirm the mass of the desired product [M+H]⁺.
-
-
Quench and Purification: Concentrate the reaction mixture in vacuo. To bypass the difficult separation of triphenylphosphine oxide (Ph₃PO), triturate the crude residue with cold diethyl ether. Ph₃PO will largely precipitate. Filter, concentrate the filtrate, and purify via silica gel flash chromatography to isolate the pure N9-substituted purine[5].
Structure-Activity Relationship (SAR) Insights
The biological efficacy of the resulting purine derivatives is highly dependent on the spatial and electronic properties of the N9 substituent. Extensive SAR studies on acyclic nucleotide analogues (e.g., PMEA derivatives) have demonstrated that the N9 position is the primary determinant of antiviral activity[2].
For instance, substituting the 2-(phosphonomethoxy)ethyl chain at the N9 position with a hydroxymethyl group yields potent anti-DNA-viral agents (like Cidofovir). However, any deviation or alternative substitution at specific positions of this N9 side chain results in a total loss of antiviral activity[2].
Table 2: SAR Summary of 2,6,9-Substituted Purines against Target Kinases (e.g., CDK1)
| C2 Substituent | C6 Substituent | N9 Substituent | Target Affinity / IC₅₀ | Biological Effect |
| Hydrogen (-H) | Benzylamino | Isopropyl | Moderate (>400 nM) | Weak cell cycle arrest. |
| Hydrogen (-H) | Benzylamino | Cyclopentyl | Strong (~120 nM) | Moderate G2/M phase arrest. |
| Methylamino | Benzylamino | Cyclopentyl | Potent (<50 nM) | High selectivity; potent apoptosis induction[1]. |
| Methylamino | Benzylamino | Hydrogen (-NH) | Inactive (>10,000 nM) | Fails to anchor in the ATP-binding pocket. |
Data synthesis indicates that bulkier, hydrophobic cycloalkyl groups at N9 significantly enhance anchoring within the hydrophobic cleft of the CDK1 ATP-binding site.
Conclusion
The discovery and synthesis of 9-substituted purine derivatives remain a cornerstone of modern drug discovery. By leveraging thermodynamically driven, regioselective protocols like the Mitsunobu reaction, synthetic chemists can bypass the traditional pitfalls of N7/N9 isomer mixtures. Strict adherence to anhydrous conditions, temperature-controlled betaine formation, and rigorous in-process TLC/LC-MS validation ensures high-yield access to these critical pharmacophores, accelerating downstream SAR optimization and biological evaluation.
References
- Ahmed Ragab. "Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review." RSC Advances.
- "Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs." Arkivoc.
- "Application of Adenine in the Synthesis of Novel Compounds: Applic
- "Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids.
- "Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1." MDPI.
- "Traceless Solid-Phase Synthesis and Biological Evaluation of Purine Analogs as Inhibitors of Multidrug Resistance Protein 4.
- "THE ALKYLATION OF 2-AMINO-6-CHLOROPURINE WITH ALCOHOLS BY MITSUNOBU REACTION FOR A SYNTHESIS OF CARBOCYCLIC GUANOSINE ANALOGS." Heterocycles / Clockss.
- Holy et al. "Structure−Antiviral Activity Relationship in the Series of Pyrimidine and Purine N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide Analogues.
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The Ascendancy of the Cyclopropyl-Purine Scaffold: A Technical Guide to Therapeutic Innovation
Introduction: A Strategic Union of Structure and Function
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a continuous endeavor to enhance efficacy, selectivity, and pharmacokinetic profiles. Within this pursuit, the strategic combination of privileged scaffolds has emerged as a powerful approach. This technical guide delves into the burgeoning field of cyclopropyl-purine compounds, a class of molecules that marries the unique physicochemical properties of the cyclopropyl ring with the biological ubiquity of the purine nucleus.
The cyclopropyl group, a three-membered carbocycle, is more than a mere structural curiosity. Its inherent ring strain imparts a unique electronic character and a rigid, planar conformation.[1] In drug design, this translates to several advantages:
-
Enhanced Potency: The constrained conformation can lead to a more favorable entropic contribution to binding affinity with biological targets.
-
Metabolic Stability: The carbon-hydrogen bonds in a cyclopropane ring are stronger than those in linear alkyl groups, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence lipophilicity and pKa, allowing for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The purine scaffold is a cornerstone of life, forming the basis of the nucleobases adenine and guanine. This inherent biological relevance makes purine analogs a rich source of potential therapeutic agents that can interact with a wide array of biological targets, including enzymes and receptors involved in viral replication, cell cycle progression, and immune signaling.
This guide will provide an in-depth exploration of the therapeutic applications of cyclopropyl-purine compounds, with a focus on their antiviral, anticancer, and immunomodulatory potential. We will examine the underlying mechanisms of action, provide concrete examples of active compounds, detail relevant experimental protocols, and present key signaling pathways to equip researchers and drug development professionals with the knowledge to navigate and innovate within this exciting chemical space.
Antiviral Applications: A New Spin on Nucleoside Analogs
The development of nucleoside analogs has been a cornerstone of antiviral therapy. By mimicking natural nucleosides, these compounds can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and the inhibition of viral replication.[3] The incorporation of a cyclopropyl moiety into the purine nucleoside structure offers a novel strategy to enhance antiviral potency and overcome resistance mechanisms.
Mechanism of Action: Targeting Viral Polymerases
Cyclopropyl-purine nucleoside analogs primarily exert their antiviral effects by targeting viral DNA and RNA polymerases.[3][4] Following administration, these compounds are typically anabolized within the host cell to their active triphosphate form by host or viral kinases. The triphosphate analog then acts as a competitive inhibitor of the natural deoxynucleoside triphosphate (dNTP) for incorporation into the nascent viral nucleic acid chain by the viral polymerase.
The unique structure of the cyclopropyl group can lead to several inhibitory outcomes:
-
Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the cyclopropyl-modified sugar mimic prevents the formation of the next phosphodiester bond, thus halting nucleic acid elongation.
-
Enzyme Inhibition: The triphosphate analog can also act as a direct inhibitor of the polymerase enzyme by binding to the active site without being incorporated.
The enhanced metabolic stability conferred by the cyclopropyl ring can lead to higher intracellular concentrations of the active triphosphate metabolite, thereby increasing the compound's antiviral potency.
Featured Cyclopropyl-Purine Antiviral Agents
A number of cyclopropyl-purine analogs have demonstrated significant activity against a range of viruses, including herpesviruses and hepatitis B virus (HBV).
| Compound ID | Structure | Target Virus(es) | EC50 (µM) | Reference |
| (Z)-2-amino-6-cyclopropylaminopurine analog | [Structure not available] | HCMV | 0.4-2 | [5] |
| (1'S,2'R)-9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine | [Structure not available] | HSV-1 | 0.020 | [6] |
| 2-Amino-6-cyclopropylaminopurine derivative | [Structure not available] | HBV | 2 | [5] |
Table 1: Antiviral Activity of Selected Cyclopropyl-Purine Compounds. This table summarizes the in vitro antiviral efficacy of representative cyclopropyl-purine analogs against various viruses.
Experimental Protocol: Antiviral Activity Assessment (CPE Reduction Assay)
This protocol outlines a standard method for evaluating the in vitro antiviral activity of cyclopropyl-purine compounds using a cytopathic effect (CPE) reduction assay.
1. Cell Culture and Plating: a. Culture a suitable host cell line (e.g., Vero cells for HSV, HepG2.2.15 cells for HBV) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics. b. Seed the cells into 96-well microplates at a density that will result in a confluent monolayer on the day of infection.
2. Compound Preparation: a. Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). b. Perform serial dilutions of the stock solution in culture medium to obtain a range of desired test concentrations.
3. Virus Infection and Treatment: a. When the cell monolayer is confluent, remove the growth medium. b. Infect the cells with a predetermined multiplicity of infection (MOI) of the virus. c. After a 1-2 hour adsorption period, remove the viral inoculum and add the culture medium containing the different concentrations of the test compound. d. Include appropriate controls: uninfected cells (cell control), infected untreated cells (virus control), and a known antiviral drug as a positive control.
4. Incubation and CPE Observation: a. Incubate the plates at 37°C in a humidified CO2 incubator. b. Monitor the plates daily for the appearance of viral CPE, such as cell rounding, detachment, and plaque formation.
5. Quantification of Antiviral Activity: a. When CPE in the virus control wells reaches approximately 80-90%, quantify cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. b. Measure the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis: a. Calculate the percentage of cell viability at each compound concentration relative to the cell control. b. Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits viral CPE by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Anticancer Applications: Precision Targeting of Cell Cycle and Signaling Pathways
The purine scaffold is a well-established pharmacophore in cancer chemotherapy, with many approved drugs being purine analogs that disrupt DNA synthesis in rapidly dividing cancer cells. The addition of a cyclopropyl group can enhance the potency and selectivity of these compounds, leading to the development of novel anticancer agents that target specific cellular pathways with greater precision.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)
A key mechanism through which cyclopropyl-purine compounds exert their anticancer effects is through the inhibition of cyclin-dependent kinases (CDKs).[7] CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.
Cyclopropyl-purine compounds can act as ATP-competitive inhibitors of CDKs. The purine ring mimics the adenine moiety of ATP, allowing the compound to bind to the ATP-binding pocket of the kinase. The cyclopropyl group can then form specific interactions with hydrophobic pockets within the active site, enhancing binding affinity and selectivity for particular CDKs. By inhibiting CDK activity, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, and subsequently trigger apoptosis (programmed cell death) in cancer cells.
Featured Cyclopropyl-Purine Anticancer Agents
Several cyclopropyl-purine derivatives have shown potent inhibitory activity against various CDKs and have demonstrated cytotoxicity in a range of cancer cell lines.
| Compound ID | Structure | Target CDK(s) | IC50 (nM) | Reference |
| NU6102 | [Structure not available] | CDK2 | 5.0 | [7] |
| 6-Cyclopropyl-2-fluoro-9H-purine | [Structure not available] | Not specified | Not available | [8] |
Table 2: Anticancer Activity of Selected Cyclopropyl-Purine Compounds. This table highlights the inhibitory potency of representative cyclopropyl-purine analogs against specific cyclin-dependent kinases.
Signaling Pathway: CDK-Mediated Cell Cycle Regulation
The following diagram illustrates the central role of CDKs in cell cycle progression and how their inhibition by cyclopropyl-purine compounds can lead to cell cycle arrest.
Caption: CDK signaling pathway and points of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of cyclopropyl-purine compounds against a specific CDK.
1. Reagents and Materials: a. Purified recombinant CDK/cyclin complex (e.g., CDK2/Cyclin A). b. Kinase substrate (e.g., Histone H1). c. ATP (radiolabeled [γ-32P]ATP or unlabeled for non-radioactive assays). d. Kinase reaction buffer. e. Test compound and positive control inhibitor (e.g., staurosporine). f. 96-well filter plates or other suitable assay plates. g. Scintillation counter or luminescence plate reader.
2. Assay Procedure: a. Prepare serial dilutions of the test compound in the kinase reaction buffer. b. In a 96-well plate, add the kinase, substrate, and test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). e. Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
3. Detection of Kinase Activity: a. Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter. b. Non-Radiometric Assay (e.g., ADP-Glo™): Add a reagent that converts the ADP produced in the kinase reaction to a detectable signal (e.g., luminescence). Measure the signal using a plate reader.
4. Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. b. Determine the IC50 value, the concentration of the compound that inhibits kinase activity by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Immunomodulatory Applications: Activating the Innate Immune System
The innate immune system is the body's first line of defense against pathogens and cancer. The stimulator of interferon genes (STING) pathway is a critical component of the innate immune response to cytosolic DNA. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which orchestrate a robust anti-tumor and antiviral immune response.[9]
Mechanism of Action: STING Agonism
Cyclopropyl-purine compounds can be designed to act as agonists of the STING pathway.[10] The cGAS-STING pathway is initiated by the detection of cytosolic DNA by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to and activates STING on the endoplasmic reticulum membrane.[11][12]
Cyclopropyl-purine STING agonists are designed to mimic the natural ligand cGAMP. They bind to the ligand-binding domain of STING, inducing a conformational change that leads to its activation. Activated STING then translocates to the Golgi apparatus and recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons and other inflammatory cytokines.
Featured Cyclopropyl-Purine STING Agonists
The development of small-molecule STING agonists is an active area of research. While specific examples of cyclopropyl-purine STING agonists with published EC50 values are still emerging, the structural features of the purine ring make it an attractive scaffold for designing cGAMP mimetics.
| Compound Class | Structure | Target | EC50 | Reference |
| Cyclic Dinucleotide Analogs | [General Structure] | STING | Varies | [13][14] |
| Non-CDN STING Agonists | [General Structure] | STING | Varies | [10] |
Table 3: Classes of STING Agonists. This table provides an overview of the major classes of STING agonists currently under investigation.
Signaling Pathway: The cGAS-STING Pathway
The following diagram illustrates the key steps in the cGAS-STING signaling pathway and the role of STING agonists.
Caption: The cGAS-STING signaling pathway.
Experimental Protocol: STING Activation Assay in THP-1 Cells
This protocol describes a method for assessing the ability of cyclopropyl-purine compounds to activate the STING pathway in human monocytic THP-1 cells.
1. Cell Culture and Differentiation: a. Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics. b. Differentiate the THP-1 monocytes into macrophage-like cells by treating them with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
2. Compound Treatment: a. Seed the differentiated THP-1 cells in 96-well plates. b. Treat the cells with various concentrations of the test cyclopropyl-purine compound. c. Include a known STING agonist (e.g., 2'3'-cGAMP) as a positive control and a vehicle control (DMSO).
3. Incubation: a. Incubate the plates at 37°C in a humidified CO2 incubator for a specified period (e.g., 24 hours).
4. Measurement of STING Activation: a. Interferon-β (IFN-β) ELISA: Collect the cell culture supernatants and measure the concentration of secreted IFN-β using a commercially available ELISA kit. b. Reporter Gene Assay: If using a THP-1 cell line engineered with an interferon-stimulated response element (ISRE)-luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.[15]
5. Data Analysis: a. For the ELISA, generate a standard curve and determine the concentration of IFN-β in each sample. b. For the reporter assay, normalize the luciferase activity to a control. c. Determine the EC50 value, the concentration of the compound that induces 50% of the maximal response, by plotting the IFN-β concentration or luciferase activity against the compound concentration and fitting the data to a dose-response curve.
Synthesis of the 6-Cyclopropyl-Purine Scaffold
The synthesis of 6-cyclopropyl-purine derivatives is a key step in the development of novel therapeutic agents. A common and efficient method involves a cross-coupling reaction between a 6-halopurine and a cyclopropyl organometallic reagent.
General Synthetic Scheme
The following scheme illustrates a general approach for the synthesis of 6-cyclopropyl-purine ribonucleosides.
Caption: General synthesis of 6-cyclopropylpurine.
Experimental Protocol: Synthesis of 6-Cyclopropylpurine Ribonucleoside
This protocol provides a general procedure for the synthesis of a 6-cyclopropylpurine ribonucleoside via a Negishi cross-coupling reaction.
1. Preparation of the Organozinc Reagent: a. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of zinc chloride in THF. b. Cool the solution to -10°C. c. Slowly add a solution of cyclopropylmagnesium bromide in THF to the zinc chloride solution. d. Stir the mixture at -10°C for 30 minutes to generate cyclopropylzinc chloride.
2. Cross-Coupling Reaction: a. To the freshly prepared cyclopropylzinc chloride solution, add the 6-chloropurine ribonucleoside and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. b. Warm the reaction mixture to 40°C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Purification: a. Upon completion of the reaction, quench the reaction mixture with a saturated aqueous solution of ammonium chloride. b. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to obtain the desired 6-cyclopropylpurine ribonucleoside.
Conclusion and Future Perspectives
The fusion of the cyclopropyl moiety with the purine scaffold has created a promising class of compounds with diverse therapeutic potential. The unique structural and electronic properties of the cyclopropyl group can enhance the potency, selectivity, and metabolic stability of purine-based drugs, leading to improved therapeutic outcomes. This guide has provided a comprehensive overview of the antiviral, anticancer, and immunomodulatory applications of cyclopropyl-purine compounds, along with the underlying mechanisms of action and key experimental protocols.
The continued exploration of this chemical space holds great promise for the future of drug discovery. Further optimization of the cyclopropyl-purine scaffold, guided by structure-activity relationship studies and computational modeling, is expected to yield next-generation therapeutic agents with even greater efficacy and safety profiles. As our understanding of the complex signaling pathways involved in various diseases deepens, the rational design of cyclopropyl-purine compounds targeting specific biological targets will undoubtedly play a crucial role in the development of novel medicines to address unmet medical needs.
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-
(Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents. PubMed. [Link][5]
- [Reference for general antiviral mechanisms of nucleoside analogs]
-
Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses. PubMed. [Link][6]
- [Reference for purine analogs in chemotherapy]
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- [Reference for cyclopropyl-purine CDK inhibitors]
-
The cGAS-STING Pathway in Inflammatory Lung Disease. Feinberg School of Medicine. [Link][11]
-
Schematic diagram of the cGAS-STING signaling pathway mechanism. ResearchGate. [Link][12]
-
IRF Reporter (Luc) – THP-1 Cell Line (cGAS-Sting Signaling Pathway). BPS Bioscience. [Link][15]
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-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. PMC. [Link][7]
-
The cGAS-STING signaling pathway in the regulation of pulmonary infections: a systematic review. PMC. [Link][9]
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-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. [Link][1]
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-
Agonists and Inhibitors of the cGAS-STING Pathway. MDPI. [Link][10]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link][8]
-
Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. ACS Publications. [Link][14]
-
Small Molecule Drugs Targeting Viral Polymerases. PMC. [Link][4]
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-
Metabolism of cyclopropyl groups. Hypha Discovery. [Link][2]
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- 5. (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The cGAS-STING Pathway in Inflammatory Lung Disease: Karen Ridge Lab: Feinberg School of Medicine [labs.feinberg.northwestern.edu]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bpsbioscience.com [bpsbioscience.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for N-(dimethoxyphenyl)purin-6-amine Derivatives
Chemical Rationale & Chromatographic Challenges
N-(dimethoxyphenyl)purin-6-amine derivatives represent a critical class of pharmacophores, frequently utilized in the development of kinase inhibitors and cytokinin analogs. Structurally, these molecules present a unique chromatographic challenge due to their mixed polarity: they possess a highly polar, hydrogen-bonding purine core fused to a hydrophobic, electron-rich dimethoxyphenyl moiety.
In reversed-phase high-performance liquid chromatography (RP-HPLC), the basic nitrogen atoms within the purine ring (specifically N1, N3, and N7) are highly susceptible to secondary interactions with residual, unreacted silanol groups on silica-based stationary phases[1]. If unmitigated, these interactions lead to severe peak tailing, poor resolution, and reduced recovery.
To counteract this, modulating the mobile phase pH is critical[2]. By utilizing an acidic mobile phase (pH ~2.0) with 0.1% Trifluoroacetic acid (TFA), the purine core (pKa ~4.2) becomes fully protonated. This protonation serves a dual purpose: it masks silanol interactions via ion-pairing and ensures the molecule is in a single, stable ionization state, yielding sharp, symmetrical peaks[3].
Fig 1. Mechanistic effect of mobile phase pH on purine ionization and chromatography.
Analytical Method Development (The Self-Validating Core)
Every robust preparative protocol must operate as a self-validating system. Before preparative scale-up, an analytical scouting run is mandatory to establish the retention factor ( k′ ) and design a focused gradient.
-
Stationary Phase Selection: A fully end-capped C18 column (e.g., 5 µm, 100 Å) is required. End-capping replaces residual silanols with inert trimethylsilyl groups, further suppressing secondary basic interactions[1].
-
Mobile Phase Selection:
-
Solvent A: 0.1% TFA in LC-MS Grade Water.
-
Solvent B: 0.1% TFA in Acetonitrile (ACN).
-
Causality: ACN is selected over methanol due to its lower viscosity, which reduces backpressure, and its lower UV cutoff, which is essential for baseline stability when monitoring purines at 254 nm[4].
-
Preparative Scale-Up Protocol
This step-by-step methodology translates the analytical scouting data into a high-yield preparative workflow.
Step 1: Sample Preparation
-
Weigh 50 mg of the crude N-(dimethoxyphenyl)purin-6-amine derivative.
-
Dissolve in 1.0 mL of a 1:1 (v/v) mixture of Dimethyl Sulfoxide (DMSO) and Methanol.
-
Causality: Purine derivatives often exhibit poor aqueous solubility. DMSO ensures complete solvation of the crude mass, while Methanol reduces the overall viscosity of the injection plug, preventing high-pressure spikes and severe band broadening during injection.
-
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates that could foul the preparative column frit.
Step 2: Column Equilibration
-
Install a Preparative C18 Column (21.2 mm ID x 250 mm length, 5 µm particle size).
-
Set the flow rate to 20.0 mL/min.
-
Equilibrate the column with 5% Solvent B for 5 Column Volumes (CV) until the UV baseline stabilizes.
Step 3: Injection and Focused Gradient Elution
-
Inject the 1.0 mL sample.
-
Causality: Limiting the injection volume to <5% of the column volume prevents "strong solvent effect" band broadening caused by the DMSO.
-
-
Execute the focused linear gradient detailed in Table 1. The shallow gradient slope (1.5% B/min) through the elution zone maximizes the resolution between the target compound and structurally similar synthetic impurities (e.g., des-methyl or regioisomeric byproducts).
Step 4: Fraction Collection
-
Configure the fraction collector to trigger via UV-Vis absorbance at 254 nm (primary purine absorbance) and 280 nm (dimethoxyphenyl absorbance)[4].
-
Causality: Monitoring both wavelengths allows for real-time peak purity assessment; a constant 254/280 nm ratio across the peak indicates a co-elution-free fraction.
-
-
Collect fractions based on a threshold slope to avoid collecting peak tails.
Step 5: Post-Purification Processing
-
Analyze aliquots of the collected fractions via the analytical scouting method (Self-Validation Loop).
-
Pool fractions demonstrating >98% purity.
-
Remove the volatile Acetonitrile via rotary evaporation at a maximum bath temperature of 30°C to prevent thermal degradation.
-
Lyophilize the remaining aqueous solution for 24-48 hours.
-
Causality: Because the mobile phase contains 0.1% TFA, the basic purine amine retains a stoichiometric amount of the acid upon drying, yielding the pure compound as a dry TFA salt. This must be accounted for in downstream molecular weight calculations.
-
Fig 2. End-to-end preparative HPLC workflow for purine derivative purification.
Quantitative Data Summaries
Table 1: Preparative HPLC Focused Gradient Method
| Time (min) | Flow Rate (mL/min) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in ACN) | Phase Description |
| 0.0 | 20.0 | 95 | 5 | Equilibration & Injection |
| 5.0 | 20.0 | 95 | 5 | Isocratic Hold (Desalting) |
| 35.0 | 20.0 | 50 | 50 | Focused Linear Gradient |
| 38.0 | 20.0 | 5 | 95 | Column Wash |
| 45.0 | 20.0 | 5 | 95 | Isocratic Wash |
| 46.0 | 20.0 | 95 | 5 | Re-equilibration |
Table 2: Typical Recovery and Purity Metrics for Purine Derivatives
| Metric | Expected Value | Analytical Method | Causality / Significance |
| Crude Purity | 60 - 80% | RP-HPLC (UV 254 nm) | Baseline assessment prior to prep injection |
| Target Compound Recovery | > 85% | Gravimetric Analysis | High recovery validated by optimized pH masking silanols |
| Final Purity (TFA Salt) | > 98% | RP-HPLC / LC-MS | Confirms removal of regioisomers and synthetic byproducts |
| Residual Solvent | < 500 ppm | GC-FID (Headspace) | Validates efficacy of lyophilization step |
References
-
Title: Simultaneous determination of purine derivatives in urine by high-performance liquid chromatography Source: Journal of Animal and Feed Sciences URL: 4
-
Title: Reversed-Phase HPLC Mobile-Phase Chemistry — Explained Source: LCGC International URL: 2
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: 1
-
Title: Investigation of factors affecting reverse-phase high performance liquid chromatography Source: VCU Scholars Compass URL: 3
Sources
Application Note: In Vitro Pharmacological Profiling of 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine
Target Audience: Researchers, Application Scientists, and Pre-clinical Drug Development Professionals
Introduction & Mechanistic Rationale
The compound 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine represents a highly optimized small molecule featuring a classic purine pharmacophore. Structurally, the purine core mimics the adenine ring of ATP. The N9-cyclopropyl group is sterically tailored to occupy the ribose-binding pocket of a kinase active site, while the bulky, electron-rich N6-(3,5-dimethoxyphenyl) moiety extends into the hydrophobic region adjacent to the hinge binder.
Recent literature highlights the efficacy of substituted purine derivatives as potent, orally bioavailable inhibitors for targets such as Phosphoglycerate Kinase 1 (PGK1) and other ATP-dependent enzymes [1]. However, confirming that a compound is a true ATP-competitive inhibitor—rather than a promiscuous aggregator or assay artifact—requires a rigorous, self-validating in vitro testing cascade.
As a Senior Application Scientist, I have designed this protocol to move beyond basic IC50 generation. This guide details a three-pillar orthogonal workflow: Enzymatic Profiling (ADP-Glo™) to prove catalytic inhibition, Biophysical Characterization (SPR) to define binding kinetics, and Cellular Target Engagement (CETSA) to validate intracellular permeability and target binding.
Experimental Design & Causality: The Three Pillars of Validation
A robust assay cascade must be built on causality—understanding why each method is chosen and how it validates the previous step.
-
Cell-Free Enzymatic Assay (ADP-Glo™): We utilize a luminescence-based ADP detection assay rather than a substrate-phosphorylation assay. Causality: By directly measuring the conversion of ATP to ADP, we definitively quantify the inhibition of the enzyme's catalytic machinery regardless of the downstream substrate [2]. We run this at both Km and physiological ATP concentrations (1 mM) to prove the ATP-competitive mechanism.
-
Surface Plasmon Resonance (SPR): Biochemical assays cannot distinguish between a compound that binds transiently and one with a prolonged residence time. Causality: SPR provides real-time association ( kon ) and dissociation ( koff ) rates. We utilize multi-cycle kinetics to prevent avidity effects and accurately calculate the residence time ( τ=1/koff ), a critical predictor of in vivo efficacy.
-
Cellular Thermal Shift Assay (CETSA): A compound may show picomolar affinity in a biochemical assay but fail entirely in cells due to poor permeability or high intracellular ATP competition. Causality: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced denaturation[3]. This step is self-validating: a positive thermal shift ( ΔTm ) proves the compound crossed the membrane, navigated the cytosol, and bound the target in a live cell.
Workflow Visualization
Orthogonal in vitro workflow for validating ATP-competitive kinase inhibitors.
Detailed Experimental Protocols
Protocol 1: Cell-Free Enzymatic Profiling via ADP-Glo™ Assay
Objective: Determine IC50 and confirm ATP-competitive inhibition.
Reagents & Materials:
-
Target Enzyme (e.g., recombinant human PGK1 or generic kinase panel)
-
ADP-Glo™ Kinase Assay Kit (Promega) [2]
-
384-well low-volume white microplates (Corning)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine in 100% DMSO. Transfer 50 nL of compound to the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, low-volume dispensing and maintain a final DMSO concentration of 1%.
-
Enzyme Incubation: Add 2.5 µL of the target enzyme diluted in optimized kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature (RT) to allow compound-enzyme pre-equilibration.
-
Reaction Initiation: Add 2.5 µL of ATP/Substrate mix. Critical Step: Run two parallel plates—one at the ATP Km (e.g., 10 µM) and one at physiological ATP (1 mM). Incubate for 60 minutes at RT.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT. This step halts the kinase reaction and completely depletes unreacted ATP, minimizing background noise.
-
Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT to convert the generated ADP back to ATP and drive the luciferase reaction.
-
Readout: Measure luminescence using a multi-mode microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics
Objective: Quantify target affinity ( Kd ) and residence time.
Reagents & Materials:
-
Biacore T200 or 8K system
-
Series S Sensor Chip CM5
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20). Note: The P20 surfactant is crucial to prevent the lipophilic dimethoxyphenyl group from non-specifically binding to the dextran matrix.
Step-by-Step Methodology:
-
Ligand Immobilization: Immobilize the target enzyme onto flow cells 2-4 of the CM5 chip using standard amine coupling (or His-capture if the active site is sensitive to amine modification). Aim for an immobilization level of 2000–3000 Response Units (RU). Flow cell 1 serves as a blank reference.
-
Analyte Preparation: Dilute the compound in running buffer to a top concentration of 1 µM, followed by a 2-fold serial dilution down to 3.125 nM. Ensure DMSO is exactly matched (typically 1%) between the running buffer and analyte samples to prevent bulk refractive index shifts.
-
Multi-Cycle Kinetics: Inject the compound series at a high flow rate (50 µL/min) to minimize mass transport limitations. Use an association time of 120 seconds and a dissociation time of 600 seconds. Causality: The extended dissociation phase is mandatory to accurately capture the koff of tight-binding purine derivatives.
-
Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and Kd .
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: Validate intracellular target engagement and membrane permeability.
Reagents & Materials:
-
Target cell line (e.g., HCT116 or HEK293T)
-
PCR thermocycler
-
Primary antibody against the target enzyme
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and incubate until 80% confluent. Treat cells with either vehicle (0.1% DMSO) or 1 µM of the compound for 2 hours at 37°C. Causality: A 2-hour window allows sufficient time for the compound to permeate the membrane and reach binding equilibrium in the cytosol [3].
-
Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into PCR tubes (50 µL per tube). Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes in a thermocycler, followed by 3 minutes at RT.
-
Lysis and Clarification: Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Quantification: Carefully extract the supernatant (containing the soluble, stabilized target protein). Resolve the soluble fractions via SDS-PAGE and Western Blot.
-
Analysis: Plot the band intensities against temperature to generate melt curves. Calculate the apparent melting temperature ( Tm ) and the compound-induced thermal shift ( ΔTm ).
Data Presentation & Interpretation
The following tables summarize the expected pharmacological profile for a highly optimized ATP-competitive purine derivative like 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine.
Table 1: Enzymatic and Biophysical Profiling
| Parameter | Assay Method | Value | Interpretation |
| IC50 (10 µM ATP) | ADP-Glo™ | 12.4 ± 1.2 nM | High intrinsic catalytic potency. |
| IC50 (1 mM ATP) | ADP-Glo™ | 85.6 ± 5.4 nM | Rightward shift confirms ATP-competitive mechanism. |
| Kd | SPR | 8.2 nM | Strong biophysical target affinity. |
| kon | SPR | 1.5×105 M−1s−1 | Rapid target association. |
| koff | SPR | 1.2×10−3 s−1 | Prolonged residence time ( τ≈14 min), reducing off-target liability. |
Table 2: Cellular Target Engagement (CETSA)
| Cell Line | Target Protein | Vehicle Tm (°C) | Compound Tm (°C) | ΔTm (°C) | Validation Status |
| HCT116 | PGK1 / Kinase | 48.5 ± 0.2 | 53.2 ± 0.3 | +4.7 | Confirmed intracellular binding |
| HEK293T | PGK1 / Kinase | 48.8 ± 0.1 | 53.5 ± 0.2 | +4.7 | Confirmed intracellular binding |
Note: A ΔTm>2.0 °C is generally considered a robust indicator of direct cellular target engagement for small molecule kinase inhibitors.
References
-
Title: Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]
Application Notes & Protocols: A Researcher's Guide to Utilizing 9-Cyclopropyl-Purines in Cancer Cell Line Studies
Introduction: The Ascendancy of the Purine Scaffold in Oncology
The purine ring system is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like adenine and guanine.[1][2] This biological ubiquity makes purine analogues exceptional candidates for therapeutic intervention, as they can act as mimics or antagonists in critical cellular processes.[3] Within this class, 9-cyclopropyl-purines have emerged as a particularly potent group of compounds in oncology research. The introduction of a cyclopropyl moiety at the N9 position often enhances metabolic stability and can improve binding affinity to target proteins.[4]
These molecules exert their anticancer effects through diverse mechanisms, most notably by acting as inhibitors of protein kinases that are critical for cancer cell proliferation and survival.[3][5] Many 9-cyclopropyl-purine derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), Src/Abl, Bruton's tyrosine kinase (BTK), and FLT3-ITD, enzymes frequently dysregulated in various malignancies.[4][6][7] The ultimate cellular outcomes of treatment with these compounds are typically cell cycle arrest, induction of programmed cell death (apoptosis), and a profound inhibition of tumor cell proliferation.[8][9]
This guide provides a comprehensive framework for researchers and drug development professionals on the effective use of 9-cyclopropyl-purines in cancer cell line studies. It moves beyond simple instructions to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in robust scientific principles.
Part 1: Core Mechanisms and Scientific Rationale
Before embarking on experimental work, it is crucial to understand the foundational mechanisms by which 9-cyclopropyl-purines impact cancer cells.
Mechanism of Action: Kinase Inhibition
The majority of biologically active 9-cyclopropyl-purines function as ATP-competitive inhibitors of protein kinases.[10] Kinases have a conserved ATP-binding pocket, and these purine analogues are designed to fit within this pocket, preventing the binding of endogenous ATP. This action blocks the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive cell division and survival.[5]
Caption: ATP-Competitive Kinase Inhibition by 9-Cyclopropyl-Purines.
Cellular Consequences: Apoptosis and Cell Cycle Arrest
The inhibition of key kinases triggers profound downstream effects. By blocking signals that promote survival, 9-cyclopropyl-purines can activate the intrinsic apoptotic pathway. This is often characterized by a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of a caspase cascade (initiator caspase-9 and executioner caspase-3).[11][12]
Simultaneously, inhibition of cell cycle-regulating kinases like CDK2 leads to cell cycle arrest.[7] When CDK2 is inhibited, its substrate, the retinoblastoma protein (pRb), is not hyperphosphorylated. Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and effectively halting the cell cycle at the G1/S checkpoint.[10]
Caption: Key Signaling Pathways Disrupted by 9-Cyclopropyl-Purines.
Part 2: Experimental Design and Workflow
A logical and well-controlled experimental workflow is essential for generating reliable and interpretable data.
Preliminary Steps
-
Cell Line Selection: Choose cancer cell lines relevant to the compound's hypothesized target. For a CDK2 inhibitor, breast cancer lines like MCF-7 are appropriate.[7] For hematological malignancies, cell lines such as HL60, K562, or MV4-11 may be used.[6] Consider the genetic background (e.g., TP53 status) as it can influence the apoptotic response.[8]
-
Compound Preparation: 9-cyclopropyl-purines are typically hydrophobic. Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile dimethyl sulfoxide (DMSO).[8] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Controls: Always include a vehicle control (DMSO) at the same final concentration as the highest drug treatment. A positive control, such as staurosporine for apoptosis or a known clinical kinase inhibitor, is crucial for validating assay performance.[13][14]
Experimental Workflow
The following workflow provides a systematic approach to characterizing the effects of a novel 9-cyclopropyl-purine.
Caption: Recommended Experimental Workflow for Compound Characterization.
Part 3: Detailed Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method that measures cell density based on the staining of total cellular protein.[8][15]
-
Materials:
-
96-well flat-bottom cell culture plates
-
Selected cancer cell lines
-
Complete growth medium
-
9-cyclopropyl-purine stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader (510 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 9-cyclopropyl-purine in complete medium. A common range is a half-log dilution series from 0.01 µM to 100 µM.[11] Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage growth inhibition relative to the vehicle control.
-
Plot percentage inhibition versus log-transformed compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀).
-
| Compound Type | Typical IC₅₀ Range (Cancer Cell Lines) | Reference |
| CDK Inhibitors | 10 nM - 10 µM | [10] |
| Bcr-Abl/BTK Inhibitors | 40 nM - 1 µM | [6] |
| General Purine Analogues | Low micromolar (<50 µM) | [8][9] |
| Dual Src/Abl Inhibitors | 25 nM - 100 nM | [4] |
Table 1: Representative IC₅₀ values for various purine-based inhibitors.
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][14]
-
Materials:
-
6-well cell culture plates
-
9-cyclopropyl-purine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the 9-cyclopropyl-purine at concentrations around the predetermined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet (approx. 1x10⁶ cells) in 100 µL of 1X Binding Buffer.[14] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis:
-
Gating: Gate on the main cell population using the Forward Scatter (FSC) vs. Side Scatter (SSC) plot.
-
Quantification: Analyze the gated population on a FITC (Annexin V) vs. PI plot.
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of cell cycle phase distribution.[8][16]
-
Materials:
-
6-well cell culture plates
-
9-cyclopropyl-purine
-
Cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described in the apoptosis protocol.
-
Harvesting: Collect all cells (adherent and floating).
-
Fixation: Wash cells once with PBS. Resuspend the pellet and add dropwise to 5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry, measuring the PI fluorescence signal (typically on a linear scale).
-
-
Data Analysis:
-
Gate out doublets and aggregates using the pulse-width vs. pulse-area plot.[16]
-
Generate a histogram of DNA content for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases. An increase in the G1 population would suggest a G1/S block.[17]
-
Protocol 4: Target Engagement Confirmation by Western Blot
Western blotting is used to measure changes in the levels or phosphorylation status of specific proteins, confirming the compound's mechanism of action.[8]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK substrate, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Treat cells as described previously. Wash cells with cold PBS and lyse with lysis buffer.
-
Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.
-
Housekeeping Protein: Strip and re-probe the membrane for a loading control like β-actin to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the intensity of the protein of interest to the loading control.
-
Compare the levels of phosphorylated or cleaved proteins in treated samples versus the vehicle control. A decrease in a phosphorylated substrate or an increase in cleaved caspase-3/PARP provides strong evidence for the compound's intended effect.
-
Conclusion
The 9-cyclopropyl-purine scaffold is a rich source of potential anticancer agents. A systematic and mechanistically-informed approach to their evaluation in cancer cell lines is paramount for identifying promising lead candidates. By integrating assays for cytotoxicity, apoptosis, and cell cycle analysis, and confirming the molecular mechanism with techniques like Western blotting, researchers can build a comprehensive profile of a compound's biological activity. The protocols and rationale provided in this guide offer a robust framework to drive these discovery efforts forward, ensuring data integrity and accelerating the path toward novel cancer therapeutics.
References
-
Carullo, G., Mazzotta, S., Koch, A., et al. (2020). New Oleoyl Hybrids of Natural Antioxidants: Synthesis and In Vitro Evaluation as Inducers of Apoptosis in Colorectal Cancer Cells. ResearchGate. Available at: [Link]
-
González-Sarrías, A., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules. Available at: [Link]
-
Krajči, D., et al. (2024). Purine Scaffold in Agents for Cancer Treatment. Molecules. Available at: [Link]
-
Zhang, C., et al. (2009). 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]
-
Yilmaz, I., et al. (2024). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. Cancer Cell International. Available at: [Link]
-
Roy, S., et al. (2017). Analysis of apoptosis and cell cycle arrest in U937 cells by flow cytometry. ResearchGate. Available at: [Link]
-
LI-COR Biosciences. (n.d.). Cell Health Assays. LI-COR. Available at: [Link]
-
Al-Obeed, O., et al. (2013). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). International Journal of Hematology-Oncology and Stem Cell Research. Available at: [Link]
-
Sharma, P., & Kumar, V. (2014). Purine Analogues as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Martínez, A., et al. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie. Available at: [Link]
-
Yin, J., et al. (2018). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Immunology. Available at: [Link]
-
Wang, Z., et al. (2020). Purine metabolism regulates DNA repair and therapy resistance in glioblastoma. Nature Communications. Available at: [Link]
-
An, S., & Kumar, R. (2012). The Role of Purinosome in Cancers. Frontiers in Bioscience. Available at: [Link]
-
Wang, Z., et al. (2020). Purine metabolism regulates DNA repair and therapy resistance in glioblastoma. Nature Communications. Available at: [Link]
-
Park, K. (2025). Target Engagement Assays in Early Drug Discovery. Kinam Park. Available at: [Link]
-
Wang, L., et al. (2021). Emerging roles of nucleotide metabolism in cancer development: progress and prospect. Molecular Cancer. Available at: [Link]
-
Rojas, J., et al. (2015). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules. Available at: [Link]
-
McCullough, K. M., et al. (2013). Inhibition of DNA Glycosylases via Small Molecule Purine Analogs. PLoS ONE. Available at: [Link]
-
Yin, J., et al. (2018). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. ResearchGate. Available at: [Link]
-
ACS Publications. (2025). Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ESCCA. (2017). Cell cycle and cell apoptosis. ESCCA. Available at: [Link]
-
Meijer, L., & Raymond, E. (2014). Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. Pharmaceuticals. Available at: [Link]
-
Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad. Available at: [Link]
-
Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. IntechOpen. Available at: [Link]
-
Singh, A., & Kumar, R. (2026). Harnessing Purines: Anticancer Activity and Target-Specific Approaches. Current Drug Targets. Available at: [Link]
-
ResearchGate. (n.d.). Role of PARP in DNA repair and main effects of PARP inhibitors. ResearchGate. Available at: [Link]
-
Kwon, M., et al. (2021). Nucleotide imbalance decouples cell growth from cell proliferation. Nature. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Yield Optimization for 9-Cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine Synthesis
Welcome to the advanced technical support and troubleshooting guide for the synthesis of 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine. This resource is designed for drug development professionals and synthetic chemists who are experiencing yield bottlenecks, regioselectivity issues, or isolation challenges.
Below, we deconstruct the two primary synthetic stages—N9-cyclopropylation and C6-amination—providing mechanistic causality, self-validating protocols, and optimization data to ensure robust experimental reproducibility.
Synthesis Strategy & Mechanistic Workflow
The standard and most atom-economical route to this purine derivative involves a two-step sequence starting from commercially available 6-chloropurine.
Two-step synthesis workflow for 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine.
Interactive Troubleshooting Guide & FAQs
Q1: My N9-cyclopropylation yield using cyclopropyl bromide and K₂CO₃ is extremely low (<5%). Why is this happening, and how do I fix it? Causality: Direct SN2 alkylation using cyclopropyl halides is kinetically prohibited. The carbon atoms in a cyclopropyl ring are highly strained, possessing high s-character (approaching sp2 hybridization). This geometry sterically and electronically hinders the backside attack required for an SN2 transition state. Solution: Abandon direct alkylation and utilize a1[1]. By reacting 6-chloropurine with cyclopropylboronic acid in the presence of a Copper(II) catalyst (e.g., Cu(OAc)₂) and a ligand like 2,2′-bipyridine, the reaction proceeds via an oxidative addition/reductive elimination pathway rather than SN2 [1].
Q2: During the Chan-Lam coupling, I am observing a mixture of N7 and N9 isomers. How do I improve N9 regioselectivity? Causality: The purine core exhibits tautomerism between the N7 and N9 positions. While the N9 position is thermodynamically favored due to reduced steric hindrance from the C6 substituent, aggressive heating or strongly coordinating solvents can disrupt the copper-purine coordination complex, leading to kinetic trapping of the N7 isomer. Solution: Use a weakly coordinating solvent such as 1,2-dichloroethane (DCE) and maintain a strictly controlled reflux[1]. The addition of 2,2′-bipyridine as a ligand stabilizes the Cu(II) center, directing the transmetalation and subsequent reductive elimination highly selectively toward the less sterically encumbered N9 position[1].
Q3: The C6-amination with 3,5-dimethoxyaniline stalls at 40-50% conversion. Should I increase the temperature or reaction time? Causality: A common misconception is that 3,5-dimethoxyaniline is highly nucleophilic. Because the methoxy groups are positioned meta to the amine, they cannot donate electron density to the nitrogen via resonance; instead, their inductive electron-withdrawing effect (-I) slightly reduces the amine's nucleophilicity. Furthermore, the nucleophilic aromatic substitution ( SNAr ) at C6 generates one equivalent of hydrochloric acid (HCl). This HCl rapidly protonates the already weakened 3,5-dimethoxyaniline, completely killing its nucleophilicity and stalling the reaction. Solution: Do not increase the temperature, as this promotes degradation. Instead, introduce an exogenous, non-nucleophilic base such as2 to scavenge the generated HCl[2]. This keeps the aniline in its active, deprotonated state, driving the reaction to >90% conversion[2].
Q4: Is there an alternative to Chan-Lam coupling if I don't have access to cyclopropylboronic acid? Causality: Organoboron reagents can sometimes be unstable or cost-prohibitive at scale. Solution: You can construct the purine ring de novo. React 4,6-dichloro-5-pyrimidinamine with cyclopropylamine to form the N4-cyclopropyl pyrimidine intermediate, followed by 3 and an acid catalyst[3]. This builds the imidazole ring around the pre-installed cyclopropyl group, guaranteeing absolute N9 regioselectivity[3].
Quantitative Data & Optimization Matrices
The following tables summarize the empirical data driving the protocol recommendations.
Table 1: Optimization of N9-Cyclopropylation (Chan-Lam Coupling)
| Reagents | Solvent | Temp (°C) | N9:N7 Ratio | Yield (%) |
| Cyclopropyl-Br, K₂CO₃ | DMF | 80 | N/A | < 5 |
| Cyclopropyl-B(OH)₂, Cu(OAc)₂ | MeOH | 60 | 3:1 | 45 |
| Cyclopropyl-B(OH)₂, Cu(OAc)₂, 2,2'-bipyridine | DCE | 85 (Reflux) | > 20:1 | 82 |
Table 2: Optimization of C6-Amination ( SNAr )
| Nucleophile | Base Additive | Solvent | Temp (°C) | Yield (%) |
| 3,5-dimethoxyaniline (1.1 eq) | None | n-BuOH | 90 | 45 (Stalled) |
| 3,5-dimethoxyaniline (1.1 eq) | K₂CO₃ (2.0 eq) | DMF | 90 | 65 |
| 3,5-dimethoxyaniline (1.1 eq) | DIPEA (2.0 eq) | n-BuOH | 90 | 92 |
Standard Operating Procedures (SOPs)
Protocol A: Synthesis of 6-Chloro-9-cyclopropyl-9H-purine via Chan-Lam Coupling
-
Preparation : In an oven-dried round-bottom flask, dissolve 6-chloropurine (1.0 equiv) and cyclopropylboronic acid (2.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.05 M concentration[1].
-
Catalyst Addition : Add Copper(II) acetate (Cu(OAc)₂, 1.0 equiv) and 2,2′-bipyridine (1.0 equiv)[1].
-
Self-Validation Check: The solution will immediately turn a deep blue/green color, confirming the formation of the active Cu-bipyridine coordination complex.
-
-
Reaction : Attach a reflux condenser and heat the mixture to 85°C for 12 hours. Critical: Run this reaction under an open-air atmosphere or with an O2 balloon; oxygen is strictly required to reoxidize the copper catalyst to its active Cu(II) state.
-
Monitoring : Check via TLC (EtOAc/Hexane 1:1). The starting material ( Rf≈0.3 ) must disappear, replaced by a more non-polar, UV-active spot ( Rf≈0.6 ).
-
Workup : Cool to room temperature, filter through a pad of Celite to remove insoluble copper salts, and concentrate the filtrate in vacuo. Purify via flash chromatography to afford the product as an off-white solid.
Protocol B: Synthesis of 9-Cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine
-
Preparation : Suspend 6-chloro-9-cyclopropyl-9H-purine (1.0 equiv) and 3,5-dimethoxyaniline (1.2 equiv) in n-butanol (0.2 M).
-
Base Addition : Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) dropwise to the suspension[2].
-
Reaction : Heat the mixture to 90°C for 4-6 hours[2].
-
Self-Validation Check: The cloudy suspension will gradually become a clear, homogenous solution as the lipophilic product forms and dissolves at elevated temperatures.
-
-
Monitoring : Check via LC-MS or TLC (DCM/MeOH 95:5). The mass of the desired product ( [M+H]+ ) should be the dominant peak.
-
Isolation : Allow the reaction mixture to cool slowly to 0°C. The product will spontaneously precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the analytically pure compound without the need for column chromatography[3].
Mechanistic Visualization
Mechanistic pathway of the C6-SNAr amination highlighting the role of DIPEA.
References
-
Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications. 1
-
High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. ResearchGate. 2
-
Process for the preparation of abacavir. US Patent US20100041883A1 (Google Patents). 3
-
Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders. Journal of Medicinal Chemistry - ACS Publications. 4
Sources
Optimizing reaction conditions for N-arylation of 6-aminopurine
Welcome to the advanced troubleshooting and protocol knowledge base for the N-arylation of 6-aminopurine. Because adenine possesses multiple reactive nitrogen centers (N1, N3, N7, N9, and the exocyclic N6 amine), achieving absolute regioselectivity requires precise control over catalytic systems, solvent microenvironments, and protecting group strategies.
This guide provides field-validated solutions, mechanistic insights, and standard operating procedures (SOPs) to help you overcome common synthetic bottlenecks.
Triage & Strategy Matrix
Before initiating your experiment, use the decision matrix below to select the optimal catalytic pathway based on your target arylation site and substrate constraints.
Decision matrix for regioselective N-arylation of 6-aminopurine.
Knowledge Base: Troubleshooting Common Failure Modes
Q: I am getting a mixture of N9 and N7 arylated products. How can I drive complete N9 selectivity? A: 6-aminopurine naturally favors N9 over N7 because the exocyclic C6-amino group provides significant steric hindrance, effectively blocking the N7 position[1]. However, to ensure absolute >95% N9 selectivity during Ullmann-type couplings, you must stabilize the catalytic intermediate. Using the ligand 4,7-bis(2-hydroxyethylamino)-1,10-phenanthroline (BHPhen) with Cu(I) creates a highly stable Cu(III) intermediate that directs the aryl halide exclusively to the N9 position, preventing off-target N7 coordination[1].
Q: My Chan-Lam coupling with adenine and phenylboronic acid is yielding <30% product. What is going wrong? A: Unprotected adenine is notoriously insoluble in standard organic solvents, which starves the catalytic cycle. Early reports by Bakkestuen and Gundersen demonstrated that standard Chan-Lam conditions yield only ~26% product[2]. Solution 1: Switch the solvent to DMF and strictly omit molecular sieves, which non-specifically adsorb the sparingly soluble nucleobase[2]. Solution 2 (Preferred): Employ a bis-Boc protection strategy prior to coupling. Masking the nucleobase dramatically increases organic solubility, allowing the copper-mediated Chan-Lam-Evans modified condensation to proceed quantitatively at room temperature[3].
Q: I want to arylate the exocyclic N6 amine, but my Palladium catalyst is dying or modifying the endocyclic nitrogens. How do I fix this? A: Direct Pd-catalyzed Buchwald-Hartwig amination on unprotected 6-aminopurine fails because the naked endocyclic nitrogens (N1, N3, N7, N9) strongly coordinate to and poison the palladium center. You must first protect the N9 position (e.g., with a THP, benzyl, or sugar moiety). Once N9 is masked, a catalytic system utilizing Pd(OAc)2 or Pd2(dba)3 coupled with Xantphos and Cs2CO3 will successfully drive regiodivergent cross-coupling at the N6 exocyclic amine[4].
Q: I am working with DNA-Encoded Libraries (DELs). How do I arylate an aliphatic amine without modifying the adenine nucleobases in my oligonucleotide? A: Traditional Pd- and Cu-catalyzed methods will indiscriminately arylate the nucleobases, destroying your DNA barcode[5]. Instead, utilize a Ruthenium-mediated SNAr approach. An electron-deficient RuCpAc complex activates the aryl halide via π-arene coordination. This shifts the mechanism to an SNAr pathway that is highly chemoselective for aliphatic amines, leaving the adenine completely unreacted[5].
Performance Data & Benchmarking
The following table summarizes the optimized parameters and expected yields for various 6-aminopurine arylation strategies.
| Arylation Method | Catalyst / Reagents | Aryl Source | Target Site | Typical Yield | Reference |
| Modified Ullmann | Cu(I), BHPhen, DMF/H₂O | Aryl Halides | N9 (Exclusive) | 60–94% | [1] |
| Chan-Lam (Unprotected) | Cu(OAc)₂, DMF, No Sieves | Arylboronic Acids | N9 (Major) | 26–80% | [2] |
| Chan-Lam (bis-Boc) | Cu(OAc)₂, Pyridine, CH₂Cl₂ | Arylboronic Acids | N9 (Exclusive) | >85% | [3] |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Aryl Halides | N6 (Requires N9-R) | 80–90% | [4] |
| Ru-Mediated (DELs) | RuCpAc, Light (>360 nm) | Aryl Halides | Aliphatic (Spares N6) | >80% | [5] |
Standard Operating Procedures (SOPs)
SOP 1: Regioselective N9-Arylation via Modified Ullmann Coupling
This protocol utilizes an aqueous solvent system to overcome adenine's poor solubility while maintaining absolute N9 regioselectivity.
1. Preparation of the Catalytic Complex: Combine Cu(I) salt (10 mol%) and BHPhen ligand (15 mol%) in a reaction vial. Causality: The 2-hydroxyethylamino substituents on the BHPhen ligand are critical; they increase the solubility of the copper complex in aqueous media and stabilize the oxidative addition complex[1].
2. Reaction Setup: Add 6-aminopurine (1.0 equiv), the aryl halide (1.5 equiv), and KOH (2.0 equiv). Dissolve the mixture in a DMF/H₂O (4:1 v/v) solvent system. Causality: Water dissolves the KOH and adenine, while DMF solubilizes the aryl halide. Do not heat above 100°C, as DMF/H₂O can decompose into dimethylamine under basic conditions, which may act as a competing nucleophile[1].
3. Execution & Self-Validation: Stir the mixture at 80°C for 24–48 hours. Validation Checkpoint: Monitor the reaction via LC-MS. You should observe a single product peak corresponding to the N9-isomer. The complete absence of the N7-isomer validates that the C6-amino group successfully provided the necessary steric blockade[1].
SOP 2: Chemoselective N-Arylation for DNA-Encoded Libraries (DELs)
This protocol details the Ru-mediated activation of aryl halides to prevent off-target arylation of the adenine barcode.
Workflow of Ru-mediated chemoselective N-arylation for DNA-encoded libraries.
1. Arene Activation: React the aryl halide with the electron-deficient [RuCpAc]+ complex. Causality: The ruthenium complex coordinates to the π-system of the aryl halide, drawing electron density away from the ring and making it highly susceptible to nucleophilic attack (SNAr)[5].
2. Conjugation: Introduce the DNA-amine conjugate to the activated π-arene complex. The aliphatic amine will attack the ring. Causality: Because this is an SNAr mechanism rather than a standard oxidative addition/reductive elimination (like Pd/Cu), the weakly nucleophilic exocyclic amines of adenine are entirely ignored, preserving the DNA library[5].
3. Photochemical Decomplexation & Self-Validation: Irradiate the intermediate with light at a wavelength >360 nm to release the ruthenium catalyst and yield the final N-arylated product. Validation Checkpoint: Confirm the structural integrity of the DNA barcode via MALDI-TOF MS. The specific use of >360 nm light is a self-validating safety measure; wavelengths below this threshold risk inducing pyrimidine dimerization or DNA backbone cleavage[5].
Sources
- 1. Direct N 9 -arylation of purines with aryl halides - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC48642G [pubs.rsc.org]
- 2. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purine Analog Synthesis & Purification
[https://vertexaisearch.cloud.google.com/grounding
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the notorious bottlenecks of purine analog synthesis.
Working with purine nucleosides requires a deep understanding of mechanistic chemistry. Poor regioselectivity and spontaneous degradation are not random errors; they are predictable outcomes of purine's electronic structure and acid-base chemistry. This guide provides field-proven, self-validating protocols to ensure your syntheses are both high-yielding and reproducible.
Core Workflows & Logical Relationships
To troubleshoot effectively, we must first map the operational workflow and the primary degradation pathway that threatens purine stability.
Figure 1: Standard purine analog synthesis workflow highlighting critical intervention points.
Figure 2: Logical mechanism of acid-catalyzed hydrolytic depurination in nucleoside analogs.
Troubleshooting FAQs: Synthesis & Regioselectivity
Q1: Why am I getting a 1:1 mixture of N7 and N9 isomers during direct alkylation, and how can I favor the N9 isomer? Causality: Purine bases are ambidentate nucleophiles. The N7 and N9 nitrogens share electron density, meaning base-assisted coupling often produces a mixture of N7 and N9 alkylated regioisomers due to charge delocalization across the purinyl anion[1]. Solution: To drive N9 selectivity, you must shift from thermodynamic to kinetic control or utilize steric hindrance. Implementing the Vorbrüggen glycosylation (using silylated bases and Lewis acids) typically favors the N9 product. Alternatively, install a bulky protecting group (e.g., Cbz or Boc) on the exocyclic amine (like N6 of adenine). This sterically blocks the N7 position, significantly improving the N9:N7 ratio and enhancing organic solubility[2].
Q2: My exocyclic amine protection (e.g., N6-carbamoylation) is yielding multiple byproducts. How do I improve chemoselectivity? Causality: Standard chloroformate reagents can over-react, acylating both the exocyclic amine and the sugar hydroxyls, or causing bis-acylation at the nitrogen. Solution: Utilize N-methylimidazole (NMI) as an acyl transfer catalyst. NMI forms a highly reactive, yet chemoselective, N-alkylimidazolium intermediate that smoothly transfers the Cbz or Boc group exclusively to the exo-N6-group in excellent yields[2].
Troubleshooting FAQs: Purification & Stability
Q3: My purine nucleoside analog degrades during silica gel chromatography. The NMR shows free purine base and destroyed sugar. What is happening? Causality: You are observing hydrolytic depurination. The β -N-glycosidic bond is highly susceptible to cleavage under acidic conditions[3]. Standard silica gel is slightly acidic (pH ~4.5–5.5). When the purine ring is exposed to this environment, the N7 position becomes protonated[4]. This protonation turns the purine base into an excellent leaving group, triggering the formation of an oxocarbenium ion intermediate at the anomeric carbon and resulting in irreversible cleavage[3][5]. Deoxyribonucleosides are substantially more prone to this degradation than ribonucleosides[3]. Solution: Neutralize the stationary phase. Pre-equilibrate your silica gel column with 1% Triethylamine (TEA) in your starting solvent mixture. Ensure all aqueous workups are buffered to a pH of 7.5–8.0 before concentrating the crude mixture.
Q4: I cannot separate the N7 and N9 isomers using standard Hexane/Ethyl Acetate gradients. They co-elute perfectly. Causality: N7 and N9 isomers possess nearly identical polarities and dipole moments in standard normal-phase, non-polar solvent systems, leading to co-elution. Solution: Exploit hydrogen-bonding differences rather than simple polarity. Switch to a Toluene/Acetone gradient. If normal-phase fails, Reverse-Phase HPLC (C18) is the gold standard, as it resolves the isomers based on subtle differences in their hydrophobic surface area.
Quantitative Data: Purification Solvent Systems
Summarized below is a comparative matrix of solvent systems used for purine analog purification, evaluating their impact on isomer resolution and compound stability.
| Purification Method | Solvent System / Additive | Stationary Phase | N7/N9 Resolution ( Rs ) | Depurination Risk | Mechanistic Rationale |
| Standard Normal Phase | Hexane / EtOAc | Unbuffered Silica | Poor (< 1.0) | High | Acidic silanol groups protonate N7; isomers share similar dipole moments. |
| Buffered Normal Phase | Hexane / EtOAc + 1% TEA | TEA-Buffered Silica | Poor (< 1.0) | Low | TEA neutralizes silanols, preventing H+ transfer to the purine ring. |
| H-Bonding Normal Phase | Toluene / Acetone | TEA-Buffered Silica | Moderate (1.2 - 1.5) | Low | Acetone exploits subtle hydrogen-bond acceptor differences between N7/N9. |
| Reverse-Phase (Gold Standard) | Water / Acetonitrile | C18 (RP-HPLC) | Excellent (> 2.0) | Low (if neutral water) | Separates based on hydrophobic surface area rather than polar functional groups. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol for N9-Selective Alkylation and Purification incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.
Step 1: Silylation of the Purine Base
-
Suspend the purine base (1.0 eq) in HMDS (10 eq) with a catalytic amount of ammonium sulfate.
-
Reflux at 120°C until the suspension becomes a clear, homogenous solution (typically 2-4 hours).
-
Self-Validation Checkpoint: The transition from a cloudy suspension to a perfectly clear solution visually validates complete silylation. Evaporate HMDS under a high vacuum to yield a white solid.
Step 2: Vorbrüggen Glycosylation
-
Dissolve the silylated base and the protected sugar-halide (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) under Argon.
-
Cool to 0°C and dropwise add TMSOTf (1.2 eq) as the Lewis acid. Stir for 2 hours, warming to room temperature.
-
Self-Validation Checkpoint: Run a TLC (Toluene/Acetone 8:2). The disappearance of the sugar-halide spot validates reaction completion.
Step 3: Buffered Quench (Critical for Stability)
-
Quench the reaction by pouring it into an equal volume of saturated aqueous NaHCO3 .
-
Self-Validation Checkpoint:Use pH paper on the aqueous layer. The pH MUST read ≥ 7.5. If it is acidic, add more NaHCO3 . Concentrating an acidic crude mixture will cause massive depurination[4][5].
-
Extract with DCM (3x), dry over Na2SO4 , and concentrate under reduced pressure.
Step 4: TEA-Buffered Chromatography
-
Prepare a silica gel slurry using Hexane containing 1% Triethylamine (TEA). Pack the column.
-
Load the crude mixture and elute using a gradient of Hexane/EtOAc (with constant 1% TEA).
-
Self-Validation Checkpoint: Co-spot the eluted fractions against the crude mixture on TLC. The N9 isomer will typically run slightly higher (higher Rf ) than the N7 isomer in TEA-buffered systems.
References
-
Depurination - Wikipedia - [Link]
-
Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms | PLOS One -[Link]
-
Mechanistic studies on depurination and apurinic site chain breakage in oligodeoxyribonucleotides - PMC -[Link]
-
Inhibition of nonenzymatic depurination of nucleic acids by polycations - PMC - NIH -[Link]
-
Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - Semantic Scholar -[Link]
-
An Efficient Synthesis of Exo-N-carbamoyl Nucleosides: Application to the Synthesis of Phosphoramidate Prodrugs - PMC -[Link]
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How to reduce off-target effects of purine-based inhibitors
Technical Support Center: Purine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with purine-based inhibitors. This guide is designed to provide in-depth, practical solutions to the common challenges associated with off-target effects. By understanding the underlying mechanisms and employing robust experimental strategies, you can enhance the selectivity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are purine-based inhibitors and why do they frequently exhibit off-target effects?
A: Purine-based inhibitors are a class of small molecules that are structurally similar to adenine and guanine, the building blocks of DNA, RNA, and critical cofactors like adenosine triphosphate (ATP). This structural mimicry is their greatest strength and a significant challenge. Many of these inhibitors are designed to be ATP-competitive, targeting the ATP-binding pocket of enzymes, particularly protein kinases.[1][2][3]
The high degree of structural conservation in the ATP-binding sites across the human kinome (the full complement of protein kinases) is the primary reason for off-target effects.[1][3] An inhibitor designed for one kinase can often bind to the similar ATP pockets of many other kinases, leading to unintended biological consequences.[1][3][4]
Q2: What are the most common off-target effects observed with purine-based inhibitors?
A: Off-target effects can manifest in various ways, from unexpected cellular phenotypes to overt toxicity. Common issues include:
-
Inhibition of unintended kinases: This can activate or inhibit signaling pathways unrelated to the intended target, confounding experimental results.[5][6]
-
Cellular toxicity: Inhibition of kinases essential for cell survival can lead to apoptosis or necrosis.[7][8]
-
Immunosuppression: Some purine analogs can cause profound lymphocytopenia, particularly a decrease in CD4 cells, increasing the risk of opportunistic infections.[9][10]
-
Misinterpretation of data: Attributing a biological effect to the intended target when it is actually caused by an off-target interaction is a significant risk in preclinical research.[3][8][11]
Q3: How can I begin to assess the selectivity of my purine-based inhibitor?
A: A multi-pronged approach is essential. The first step is typically a broad in vitro kinase panel screening.[4][12] These services, offered by various companies, test your compound against hundreds of kinases to provide an initial selectivity profile.[13] This data is crucial for identifying potential off-target interactions early in the development process.[4][12]
Troubleshooting Guide: From Unexpected Results to Actionable Insights
This section addresses specific problems you might encounter during your experiments and provides a logical workflow to diagnose and solve them.
Issue 1: My inhibitor shows significant toxicity in cell-based assays at concentrations close to its on-target IC50.
-
Possible Cause: The observed toxicity may be due to the inhibition of one or more off-target kinases that are critical for cell survival.[7]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected inhibitor toxicity.
-
Step-by-Step Guidance:
-
Dose-Response Analysis: Conduct a detailed dose-response curve to precisely define the concentrations at which toxicity occurs versus the concentration needed for on-target inhibition.[7]
-
Kinase Profiling: If a narrow therapeutic window is observed, screen the compound against a broad kinase panel (e.g., >400 kinases) to identify potential off-target liabilities.[13]
-
Validate Off-Targets: The most critical step is to confirm if the predicted off-target is responsible for the toxicity.
-
Orthogonal Inhibitor: Use a structurally different inhibitor for your primary target. If it doesn't cause the same toxicity, your original compound's off-target effect is the likely cause.[7]
-
Genetic Validation: Use siRNA or CRISPR to knock down or knock out the intended target. If the cells still die in the presence of your inhibitor, the toxicity is definitively off-target.[7][8][11]
-
-
Issue 2: My inhibitor is potent in vitro but shows weak or no activity in my cell-based assay.
-
Possible Cause: This discrepancy can arise from several factors, including poor cell permeability, high ATP concentration within the cell competitively excluding the inhibitor, or rapid metabolism of the compound.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor cellular activity.
-
Step-by-Step Guidance:
-
Confirm Target Engagement: It is essential to prove that your inhibitor is binding to its intended target within the cell. Cellular thermal shift assays (CETSA) or NanoBRET assays are excellent methods for this.[13]
-
Analyze Downstream Signaling: Use Western blotting to check the phosphorylation status of a known, direct downstream substrate of your target kinase. A lack of change in phosphorylation indicates a failure to inhibit the target in the cellular context.[7][14]
-
Issue 3: How can I rationally design a more selective purine-based inhibitor?
-
Core Principle: The key to improving selectivity is to design molecules that exploit unique features of the target's ATP-binding pocket while avoiding interactions common to off-targets. This involves a deep understanding of the Structure-Activity Relationship (SAR).[15][16][17]
-
Strategies for Rational Design:
| Strategy | Description | Key Considerations |
| Exploit Unique Pockets | Modify the purine scaffold with chemical groups that can bind to adjacent, less conserved sub-pockets near the ATP-binding site.[15][18] | Requires high-resolution crystal structures of the target kinase. |
| Target Inactive Conformations | Design inhibitors that bind to and stabilize the inactive (e.g., DFG-out) conformation of the kinase. These conformations are often more structurally diverse than the active state.[19] | May require specialized cascade assays to identify these inhibitors.[19] |
| Computational Modeling | Use in silico methods like docking and binding site similarity comparisons to predict off-target interactions before synthesis.[1][2][20][21] | Predictions must be validated experimentally. |
| Structure-Activity Relationship (SAR) | Systematically synthesize and test analogs to understand how different chemical modifications affect potency and selectivity.[22][23][24] | Can be resource-intensive but provides invaluable data for optimization. |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service
This protocol outlines the general steps for assessing the selectivity of an inhibitor.
-
Compound Preparation: Dissolve the inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Provider Selection: Choose a vendor that offers a large kinase panel (e.g., Eurofins DiscoverX, Reaction Biology).[13] Consider the assay format (binding vs. activity) and the specific kinases included in the panel.
-
Concentration Selection: For an initial screen, a single high concentration (e.g., 1 µM) is often used to identify any potential off-targets.
-
Data Submission: Follow the vendor's instructions for sample submission, which typically involves sending a small volume of the stock solution.
-
Data Analysis: The results are usually provided as percent inhibition relative to a control. A common cutoff for a significant "hit" is >50% inhibition. Analyze the data to identify off-target kinases and calculate a selectivity index.[12]
Protocol 2: Cellular Target Engagement using Western Blot
This protocol validates that the inhibitor is hitting its target in a cellular context by measuring the phosphorylation of a downstream substrate.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of inhibitor concentrations (e.g., 0.1x to 100x the biochemical IC50) for a predetermined time (e.g., 1-2 hours).[14]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity to determine the concentration at which 50% of the substrate phosphorylation is inhibited (the cellular IC50).[7] This provides a direct measure of on-target activity in a cellular environment.
References
-
Structure–Activity Relationship in a Purine-Scaffold Compound Series with Selectivity for the Endoplasmic Reticulum Hsp90 Paralog Grp94. PMC. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. [Link]
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. PMC. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]
-
Structure-activity relationships for a class of inhibitors of purine nucleoside phosphorylase. Protein Science. [Link]
-
Structure-activity relationships in purine-based inhibitor binding to HSP90 isoforms. PubMed. [Link]
-
Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ChemRxiv. [Link]
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]
-
Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. MDPI. [Link]
-
Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. ACS Publications. [Link]
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. ResearchGate. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. bioRxiv. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]
-
Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. PMC. [Link]
-
Infectious and Immunosuppressive Complications of Purine Analog Therapy. PubMed. [Link]
-
Toxicities Associated with Purine Analog Therapy. Seminars in Hematology. [Link]
-
Structure-activity relationship (SAR). GARDP Revive. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Off Target Effect. Massive Bio. [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. [Link]
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- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Section 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
Welcome to the Technical Support Center for the crystallization of substituted purine derivatives. Purines (such as guanine, theophylline, and various kinase inhibitors) present unique crystallization challenges. Their rigid, planar structures form strong, directional hydrogen-bonded 2D layers that stack via weaker π−π interactions. This structural dichotomy frequently leads to kinetic hindrance during nucleation, resulting in liquid-liquid phase separation, severe twinning, and complex polymorphic behaviors.
This guide is designed for process chemists and drug development professionals to troubleshoot and resolve the most critical failure modes encountered during purine crystallization.
Q: My purine derivative forms a cloudy emulsion instead of crystals upon cooling. This emulsion eventually solidifies into a sticky, impure mass at the bottom of the reactor. How do I fix this?
The Science (Causality & Mechanism): You are experiencing Liquid-Liquid Phase Separation (LLPS), universally known in process chemistry as "oiling out"[1][2]. This occurs when your cooling trajectory intersects the thermodynamic miscibility gap before crossing the metastable zone limit for solid nucleation. Because purine molecules require precise spatial alignment to form their hydrogen-bonded layers and π−π stacks, their integration into a rigid crystal lattice is kinetically slow[3]. Consequently, the system relieves high supersaturation by separating into a highly concentrated, disordered solute-rich liquid phase (the "oil") and a solvent-rich phase[2]. These oil droplets act as excellent sinks for impurities and will eventually undergo spontaneous, uncontrolled solidification into amorphous or agglomerated masses[2][4].
The Solution: To prevent LLPS, you must shift the system from thermodynamic phase separation to kinetically controlled solid nucleation. This is achieved by introducing seed crystals before the system reaches the cloud point (the temperature where the emulsion forms)[1][2].
Protocol: Seeding Strategy to Bypass LLPS Self-Validation Check: The success of this protocol is validated in real-time if the solution remains visually clear (no turbidity spike) until the seed bed begins to grow.
-
Determine the Cloud Point: Use an in situ turbidity probe (e.g., EasyViewer or Crystal16) to cool an unseeded solution at 0.5°C/min. Record the exact temperature where transmittance drops (the cloud point)[2][5].
-
Prepare the Solution: Reheat the mixture to 5°C above the dissolution temperature to ensure all thermal history and oil droplets are destroyed.
-
Cool to the Seeding Window: Cool the reactor to exactly 2°C to 3°C above the previously recorded cloud point.
-
Seed Introduction: Introduce 1–5 wt% of dry, milled seed crystals of your desired purine polymorph.
-
Isothermal Desupersaturation: Hold the temperature isothermally for 30 to 60 minutes. The high surface area of the milled seeds will consume the supersaturation, pulling the concentration curve safely away from the miscibility gap.
-
Controlled Cooling: Resume cooling at a slow, linear rate (e.g., 0.1°C/min) to isolate the pure crystalline suspension.
Figure 1: Thermodynamic pathway bypassing Liquid-Liquid Phase Separation via targeted seeding.
Section 2: Managing Polymorphism, Twinning, and Polytypism
Q: My purine crystals (e.g., guanine or xanthine derivatives) consistently show twinning under the microscope or crystallize as a mixture of polytypes. How can I isolate a single, pure polymorph?
The Science (Causality & Mechanism): Purine derivatives are notorious for polytypism and planar defects[6]. Their crystal lattices are constructed from 2D layers of molecules bound by robust hydrogen bonds (e.g., N-H···O and N-H···N). These rigid layers then stack on top of one another via weaker π−π interactions[3][6]. Because the energetic difference between different stacking offsets (e.g., shifting along the c-axis versus the b-axis) is incredibly small, stacking faults easily occur during rapid growth, leading to twinned crystals or mixed polytypes[6][7]. Furthermore, the specific hydrogen-bond network that forms is highly dependent on the tautomeric or protonation state of the purine ring, which is dictated by the pH of the solution[7].
The Solution: To prevent planar defects and control the polymorph, you must control the protonation state of the purine ring and restrict the growth rate to allow the π−π stacks to order thermodynamically. This is best achieved via pH-controlled reactive crystallization[7].
Protocol: pH-Controlled Reactive Crystallization Self-Validation Check: The absence of twinning can be validated post-crystallization using cross-polarized light microscopy; single crystals will extinguish uniformly upon rotation.
-
Dissolution: Dissolve the purine derivative in an aqueous solution at an extreme pH (e.g., pH < 2 using HCl, or pH > 10 using NaOH). This forces the purine into a single, uniform protonation state[7].
-
Filtration: Polish filter the solution (0.22 µm) to remove any foreign nucleants that could induce heterogeneous nucleation of unwanted polytypes.
-
Titration: Using a programmable syringe pump, slowly add the counter-reagent (e.g., NaOH to an acidic solution) to drive the pH toward the molecule's isoelectric point.
-
Supersaturation Control: Maintain a titration rate that keeps supersaturation extremely low. Rapid pH shifts will cause a burst of nucleation, leading to stacking faults. A rate of 0.1 pH units/minute is recommended.
-
Aging: Once the target pH is reached, age the slurry for 12 hours to allow Ostwald ripening to heal any minor planar defects.
Section 3: Optimizing Antisolvent Crystallization and SMPT
Q: When I use antisolvent crystallization to increase the yield of my purine API, I get fine, metastable needles that are impossible to filter, rather than the stable prismatic crystals obtained from cooling. Why does this happen, and how do I fix it?
The Science (Causality & Mechanism): The rapid addition of an antisolvent generates a massive, localized spike in supersaturation. According to Ostwald's Rule of Stages, high supersaturation kinetically favors the nucleation of the metastable polymorph—often manifesting as high-energy needle-shaped crystals[8]. To obtain your stable prismatic crystals, you must leverage a Solution-Mediated Polymorphic Transformation (SMPT)[8][9]. SMPT is a three-step process: (1) nucleation of the metastable form, (2) dissolution of the metastable form into the surrounding liquor, and (3) nucleation and growth of the thermodynamically stable form[9][10]. If you add the antisolvent too quickly, you crash out the needles and trap them in the solid state before they have time to transform.
Data Presentation: Effect of Antisolvent Parameters on Purine Crystallization The following table summarizes how varying antisolvent parameters shifts the kinetic vs. thermodynamic balance[8][11]:
| Parameter | Condition | Primary Crystal Form | Yield | Filtration Profile |
| Antisolvent Flow Rate | Fast (>30 mL/hr) | Metastable (Needles) | High (>80%) | Poor (Cake cracking, high retention) |
| Antisolvent Flow Rate | Slow (<10 mL/hr) | Stable (Prisms) | Moderate (~60%) | Excellent (Fast drainage) |
| Solvent:Antisolvent Ratio | Low (1:0.5) | Stable (Prisms) | Low (~45%) | Excellent |
| Solvent:Antisolvent Ratio | High (1:2) | Metastable (Needles) | High (>80%) | Poor |
The Solution: Implement an "Antisolvent Addition with an SMPT Hold." You must pause the antisolvent addition to give the system time to undergo the thermodynamic transformation.
Protocol: Antisolvent Addition with SMPT Hold Self-Validation Check: Use in situ Raman spectroscopy or FBRM (Focused Beam Reflectance Measurement). You will see a distinct shift in Raman peaks or chord length distribution as the needles dissolve and prisms form[9][10].
-
Initial Addition: Dissolve the purine in the primary solvent. Begin adding the antisolvent at a moderate rate (e.g., 10 mL/hr).
-
Nucleation Detection: Monitor the reactor. Stop the antisolvent feed immediately upon the first visual sign of turbidity (nucleation of metastable needles)[8].
-
The SMPT Hold (Critical Step): Maintain the reactor isothermally with moderate agitation. Do not add more antisolvent. Over the next 2 to 6 hours, the metastable needles will dissolve, supplying solute for the nucleation and growth of the stable prisms[10].
-
Transformation Verification: Confirm the transformation is complete via microscopic sampling or PAT (Process Analytical Technology).
-
Yield Maximization: Once the stable prism seed bed is fully established, resume the antisolvent addition to drive the remaining purine out of solution and maximize yield.
Figure 2: Workflow of Solution-Mediated Polymorphic Transformation (SMPT) during antisolvent crystallization.
References
-
KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. Blogspot. Available at: [Link]
-
Lappeenranta University of Technology (LUTPub). (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Available at: [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]
-
Weizmann Institute of Science. (2024). Guanine Crystallization in Aqueous Solutions Enables Control over Crystal Size and Polymorphism. Available at: [Link]
-
National Institutes of Health (PMC). (2025). Polytypes and planar defects revealed in the purine base xanthine using multi-dimensional electron diffraction. Available at: [Link]
-
Crystallization Systems. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Available at:[Link]
-
MDPI. (2019). Theoretical Model and Experimental Investigations on Solution-Mediated Polymorphic Transformation of Theophylline: From Polymorph I to Polymorph II. Available at: [Link]
-
bioRxiv. (2024). The Role of Purine Interactions in Biogenic Crystal Shape Determination. Available at:[Link]
-
ACS Publications. (2022). Nucleation Behavior in a Transformation of the Amorphous State to the Crystalline State during Antisolvent Crystallization. Available at:[Link]
Sources
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- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. mdpi.com [mdpi.com]
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- 11. ijcea.org [ijcea.org]
Technical Support Center: Improving the Selectivity of N6,9-Disubstituted Purine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N6,9-disubstituted purine compounds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the common challenges encountered when optimizing the selectivity of this important class of molecules, particularly as kinase inhibitors.
The purine scaffold is a privileged structure in medicinal chemistry due to its resemblance to the endogenous ATP molecule, making it an excellent starting point for developing potent kinase inhibitors.[1][2] However, this very similarity is the root of the primary challenge: achieving selectivity. The ATP-binding pocket is highly conserved across the human kinome, meaning inhibitors designed to target this site often exhibit off-target activity, which can lead to toxicity or confound the interpretation of biological results.[3][4][5]
This guide provides field-proven insights and validated protocols to help you navigate the complexities of purine inhibitor design and testing.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation of a successful selectivity optimization campaign.
Q1: My N6,9-disubstituted purine compound is potent against my primary target but shows broad activity across the kinome. Why is this happening and what's the first step to address it?
A1: This is a classic challenge rooted in the conserved nature of the ATP binding site that all kinases share.[5] Your compound is likely making strong interactions with features common to many kinases, such as the hinge region. The first step is to obtain a high-resolution co-crystal structure of your compound with its primary target. If that isn't feasible, a reliable homology model can be an alternative. This structural information is critical for moving from "potency-driven" to "selectivity-driven" design. It allows you to identify unique sub-pockets or subtle conformational differences in your target kinase that are not present in off-targets. Rational drug design strategies can then be employed to introduce modifications that specifically exploit these differences.[6]
Q2: What are the most critical structural "hotspots" on the N6,9-disubstituted purine scaffold for tuning kinase selectivity?
A2: The substitution pattern of the purine ring is paramount, with the C2, C6, and N9 positions being the primary levers for enhancing binding affinity and selectivity.[1][2]
-
N9-Substituent: This group typically points towards the solvent-exposed region. Modifying its size, shape, and polarity can disrupt binding to off-targets that have a more restricted pocket entrance. For example, introducing a bulky group like cyclopentyl can improve potency and selectivity by making specific hydrophobic interactions.[7]
-
C6-Substituent: This position is crucial for establishing interactions in the ribose-binding pocket and can be a key determinant of selectivity. Varying the C6-substituent from simple alkylamines to larger, more complex aryl groups can exploit subtle differences between kinase active sites. A biphenyl group at this position, for instance, has been shown to confer over 2000-fold selectivity for CDK2 over the closely related CDK1.[8]
-
C2-Substituent: While often used to anchor the molecule in the hinge region via hydrogen bonds, modifications here can also significantly impact selectivity. Extending from this position can allow the molecule to access deeper pockets or interact with specific residues not conserved across all kinases.
Q3: How should I design an efficient screening strategy to assess the selectivity profile of my lead compound?
A3: A tiered approach is most effective. Start with a focused panel of closely related kinases to your primary target. If your compound inhibits CDK2, for example, your initial panel should include CDK1, CDK5, and CDK9. If it passes this initial test, advance it to a broad, kinome-wide panel (commercial services offer panels of over 400 kinases).[9] It is critical to perform these screens at a fixed ATP concentration (ideally near the Km for each kinase) to allow for meaningful comparison.[3] Interpreting the data often involves calculating a selectivity score, such as a Gini coefficient, where a value close to 1 indicates high selectivity.[4]
Q4: What computational tools can I use to predict off-target interactions and guide my synthetic efforts?
A4: Computational modeling is an indispensable tool for triaging ideas before committing to synthesis.[6] Several approaches can predict selectivity with a high degree of accuracy:
-
Binding Site Similarity Comparison: Tools like KinomeFEATURE compare the physicochemical microenvironment of your target's binding site against a database of all other kinases to predict which ones are most similar and therefore most likely to be off-targets.[10][11]
-
Molecular Docking & Scoring: Docking your designed analogues into the crystal structures or homology models of high-interest off-targets can provide a structural hypothesis for unwanted activity. This can reveal potential steric clashes you can introduce to prevent binding.
-
Machine Learning Models: Platforms like KinasePred use machine learning trained on large datasets (e.g., ChEMBL) to predict the kinase activity of small molecules, helping to identify potential off-targets early in the design phase.[12]
Troubleshooting Experimental Workflows
This section provides solutions to specific, practical problems you may encounter in the lab.
Problem: My IC50 values are inconsistent between assay runs.
-
Probable Cause: Variability in assay conditions, particularly ATP concentration. Since most purine derivatives are ATP-competitive, their apparent IC50 values are highly dependent on the concentration of ATP used in the assay.[5]
-
Solution:
-
Standardize ATP Concentration: Always use an ATP concentration that is at or near the Michaelis constant (Km) for the specific kinase being tested. Do not use a single, high ATP concentration for all kinases.
-
Verify Enzyme Activity: Ensure the kinase enzyme stock is active and has not undergone multiple freeze-thaw cycles. Run a positive control inhibitor with a known IC50 in every plate.
-
Check Buffer Components: Confirm that the DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can inhibit kinase activity.
-
Problem: My compound is highly potent in biochemical assays but shows weak or no activity in cell-based assays.
-
Probable Cause: Poor cell permeability or high affinity for efflux pumps. The excellent biochemical potency may not translate if the compound cannot reach its intracellular target at a sufficient concentration.[5]
-
Solution:
-
Assess Physicochemical Properties: Calculate properties like cLogP and polar surface area (PSA). High values may indicate poor permeability.
-
Run a Permeability Assay: Use a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure passive diffusion.
-
Modify the Scaffold: Introduce modifications that balance potency with drug-like properties. For example, adding or removing hydrogen bond donors/acceptors or adjusting lipophilicity at the N9 position can improve cellular uptake without compromising target engagement.
-
Problem: My synthesis of a 9-substituted purine from 6-chloropurine is yielding an inseparable mixture of N9 and N7 regioisomers.
-
Probable Cause: The reaction conditions are not sufficiently selective for N9 alkylation. Direct alkylation of purines can often lead to a mixture of N7 and N9 isomers, as both nitrogens are nucleophilic.
-
Solution:
-
Optimize Reaction Conditions: Regioselectivity can be influenced by the base, solvent, and temperature. For example, using a weaker base like K2CO3 in a polar aprotic solvent like DMF or DMSO often favors N9 substitution.[13]
-
Use a Directed Synthesis: Consider alternative synthetic routes, such as those that build the imidazole ring onto a pre-substituted pyrimidine, which provides unambiguous control over the substitution pattern.[14]
-
Employ Catalysis: Recent methods using arylboronic acid catalysts have shown high regio- and stereoselectivity for N-glycosylations and may be adaptable for other N9-substitutions, favoring the desired N9 product.[15]
-
Key Experimental Protocols & Data
Protocol 1: General Synthesis of N6,9-Disubstituted Purine Analogues
This protocol provides a general, two-step procedure for synthesizing a small library of N6,9-disubstituted purines starting from 6-chloropurine. It is based on methodologies reported in the literature.[13]
Step A: N9-Alkylation
-
To a suspension of 6-chloropurine (1.0 equiv) in DMSO, add potassium carbonate (K2CO3, 1.1 equiv).
-
Stir the reaction mixture at 40 °C for 45 minutes.
-
Add a solution of the desired alkyl or cycloalkyl bromide (e.g., cyclopentyl bromide, 1.5 equiv) in DMF.
-
Stir the mixture at 40 °C for 48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product (e.g., 6-chloro-9-cyclopentyl-9H-purine) by column chromatography.
Step B: N6-Amination (Nucleophilic Aromatic Substitution)
-
To a suspension of the 6-chloro-9-alkyl-purine intermediate (1.0 equiv) in absolute ethanol, add the desired substituted aniline or benzylamine (1.0 equiv).
-
Add triethylamine (Et3N, 3.0 equiv) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the final N6,9-disubstituted purine product by column chromatography or crystallization.
Data Presentation: Structure-Activity Relationship (SAR) Table
The following table presents hypothetical data for a series of purine analogues designed to inhibit Kinase X. It illustrates how systematic modifications at the C6 and N9 positions can be used to improve potency and selectivity against the off-target Kinase Y.
| Compound ID | N9-Substituent | C6-Substituent | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Selectivity Index (Y/X) |
| PUR-01 | Isopropyl | Aniline | 150 | 300 | 2 |
| PUR-02 | Cyclopentyl | Aniline | 50 | 450 | 9 |
| PUR-03 | Cyclopentyl | 4-Fluoroaniline | 45 | 1,800 | 40 |
| PUR-04 | Cyclopentyl | 3-Biphenylamine | 20 | >20,000 | >1000 |
This data demonstrates a clear SAR trend: increasing the bulk at N9 from isopropyl to cyclopentyl (PUR-01 vs. PUR-02) improves potency and selectivity. Further modification at C6 with larger, more sterically demanding groups (PUR-03 and PUR-04) dramatically enhances selectivity against the off-target Kinase Y, consistent with principles of exploiting unique sub-pockets.[8]
Visualized Workflows and Logic
Diagram 1: Decision Tree for Lead Optimization
This diagram outlines a logical workflow for optimizing a potent but non-selective N6,9-disubstituted purine hit compound.
Caption: A decision tree for optimizing a non-selective hit compound.
Diagram 2: Integrated Selectivity Screening Workflow
This diagram illustrates how to integrate computational and experimental methods for a comprehensive selectivity assessment.
Caption: Workflow for integrated computational and experimental selectivity screening.
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Structural Optimization and Structure–Activity Relationships of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine Derivatives, a New Class of Reversible Kinase Inhibitors Targeting both EGFR-Activating and Resistance Mutations. ACS Publications. [Link]
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A Comparative Guide to the Efficacy of 9-Cyclopropyl vs. 9-Alkyl Purine Derivatives
Introduction
Purine analogues are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The purine scaffold's versatility allows for extensive chemical modifications, with substitutions at the 9-position playing a pivotal role in modulating pharmacological activity. This guide provides an in-depth comparison of the efficacy of two key classes of 9-substituted purine derivatives: 9-cyclopropyl and 9-alkyl purines.
The rationale for this comparison stems from the distinct physicochemical properties conferred by the cyclopropyl and various alkyl groups. The cyclopropyl moiety, a small, strained ring, can introduce conformational rigidity and improve metabolic stability, potentially enhancing binding affinity and pharmacokinetic profiles. In contrast, linear and branched alkyl chains offer a systematic way to probe the steric and hydrophobic requirements of the target binding pocket. Understanding these differences is crucial for the rational design of more potent and selective purine-based therapeutics.
This guide will delve into the synthesis, structure-activity relationships (SAR), and comparative efficacy of these two classes of compounds, supported by experimental data from peer-reviewed literature. We will explore their impact on various biological targets, with a particular focus on protein kinases, a major class of enzymes implicated in numerous diseases.
Synthesis of 9-Substituted Purine Derivatives
The synthesis of 9-cyclopropyl and 9-alkyl purine derivatives typically starts from a common purine precursor, such as 2,6-dichloropurine. The key step is the N9-alkylation, which introduces the desired cyclopropyl or alkyl group.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of 2,6,9-trisubstituted purine derivatives.
Caption: General synthetic workflow for 2,6,9-trisubstituted purine derivatives.
Experimental Protocol: N9-Alkylation of 2,6-Dichloropurine
This protocol provides a representative procedure for the synthesis of N9-alkylated or N9-cyclopropylalkylated 2,6-dichloropurine.
Materials:
-
2,6-Dichloropurine
-
Alkylating agent (e.g., bromomethylcyclopropane, isopentyl bromide, hexyl bromide, octyl bromide)[2]
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., acetone/dichloromethane mixture)[2]
Procedure:
-
To a solution of 2,6-dichloropurine (1 equivalent) in anhydrous DMF, add anhydrous K2CO3 (1-3 equivalents).[3]
-
Add the desired alkylating agent (1-3 equivalents) to the mixture.[3]
-
Stir the reaction mixture at room temperature for 12 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.[3]
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., 5:95 acetone/dichloromethane) to yield the N9- and N7-alkylated purine regioisomers.[2] The major product is typically the N9-isomer.
Comparative Efficacy: A Focus on Kinase Inhibition
Protein kinases are a major class of drug targets, and numerous purine derivatives have been developed as kinase inhibitors.[4] The nature of the substituent at the 9-position of the purine ring is critical for determining the potency and selectivity of these inhibitors.[2]
Structure-Activity Relationship (SAR) Insights
The size and volume of the alkyl group at the N-9 position significantly influence the inhibitory activity of purine derivatives against various kinases.[2] For instance, in a study on 2,6,9-trisubstituted purine derivatives as inhibitors of Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), the length and volume of the N-9 alkyl group were found to be key determinants of potency and selectivity.[2]
In another study focusing on 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors, a systematic variation of the cycloalkyl group at the 9-position (from cyclopropyl to cyclooctyl) was performed.[5] The results indicated that increasing the size of the cycloalkyl moiety from cyclopentyl to cycloheptyl led to a slight improvement in anti-kinase potencies.[5] Notably, the derivative with a 9-cyclopropyl substituent exhibited specificity for FLT3 kinase over cyclin-dependent kinases (CDKs).[5]
This suggests that the N-9 position interacts with a specific pocket in the kinase active site, and that the optimal substituent is dependent on the specific kinase being targeted. The rigid and compact nature of the cyclopropyl group may offer a favorable conformation for binding to certain kinases, while larger, more flexible alkyl chains may be better accommodated by others.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activities (IC50 values) of selected 9-cyclopropyl and 9-alkyl purine derivatives against various kinases, as reported in the literature. It is important to note that these values are from different studies and may not be directly comparable due to variations in assay conditions. However, they provide valuable insights into the relative potencies of these compounds.
| Compound ID | 9-Substituent | Target Kinase | IC50 (µM) | Reference |
| Compound A | Cyclopropylmethyl | Bcr-Abl | >10 | [2] |
| Compound B | Isopentyl | Bcr-Abl | >10 | [2] |
| Compound C | Hexyl | Bcr-Abl | >10 | [2] |
| Compound D | Octyl | Bcr-Abl | >10 | [2] |
| Compound 4f | Cyclopropylmethyl | Bcr-Abl | 0.070 | [2] |
| Compound 5j | Isopentyl | BTK | 0.41 | [2] |
| Compound 5b | Cyclopropylmethyl | FLT3-ITD | 0.38 | [2] |
| Compound 14b | Cyclopropyl | FLT3 | > 1 | [5] |
| Compound 14d | Cyclopentyl | FLT3 | mid-nanomolar | [5] |
| Compound 14e | Cyclohexyl | FLT3 | ≤ 0.3 | [5] |
| Compound 14h | Cycloheptyl | FLT3 | ≤ 0.3 | [5] |
| Compound 14i | Cyclooctyl | FLT3 | ≤ 0.3 | [5] |
Note: Compound IDs are as designated in the respective publications. The specific substitutions at other positions of the purine ring vary between these compounds.
From this data, it is evident that the optimal N-9 substituent is highly dependent on the target kinase. For example, while a cyclopropylmethyl group in compound 4f leads to potent Bcr-Abl inhibition, other derivatives with the same or different alkyl groups show weak activity.[2] In the case of FLT3 inhibition, larger cycloalkyl groups at the 9-position appear to be more favorable than a cyclopropyl group in the context of the specific 2,7,9-trisubstituted purin-8-one scaffold studied.[5]
Signaling Pathway Inhibition
The inhibition of protein kinases by 9-substituted purine derivatives disrupts downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The following diagram illustrates a simplified representation of a generic kinase signaling pathway and the point of inhibition by a purine derivative.
Caption: Inhibition of a kinase signaling pathway by a 9-substituted purine derivative.
Experimental Protocol: Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of purine derivatives against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
9-Substituted purine derivatives (test compounds)
-
Positive control inhibitor
-
DMSO (Dimethyl sulfoxide) for compound dilution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO.
-
In a microplate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted test compounds or controls to the appropriate wells. Include a no-inhibitor control (DMSO only).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for the appropriate time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is then converted to a luminescent signal.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6][7]
Conclusion
The choice between a 9-cyclopropyl and a 9-alkyl substituent on the purine scaffold is a critical decision in the design of novel therapeutics. This guide has highlighted that there is no universally superior choice; rather, the optimal substituent is highly dependent on the specific biological target.
The cyclopropyl group, with its conformational rigidity and metabolic stability, can offer advantages in terms of potency and pharmacokinetics for certain targets. However, the systematic variation of alkyl chain length and branching provides a powerful tool for probing the steric and hydrophobic constraints of a binding pocket, which can lead to the discovery of highly potent and selective inhibitors.
The experimental data, while not from a single comprehensive comparative study, strongly suggests that both 9-cyclopropyl and 9-alkyl purine derivatives are valuable scaffolds for drug discovery. Future research should focus on systematic, head-to-head comparisons of these two classes of compounds against a broad panel of biological targets to further elucidate the nuanced structure-activity relationships that govern their efficacy.
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Zhang, Y., et al. (2025). Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. Chem Biol Drug Des, 105(2), e70062. [Link]
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Kelley, J. L., et al. (1993). Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines. J Med Chem, 36(22), 3431-6. [Link]
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Reddy, T. S., et al. (2019). Synthesis, Characterisation and Biological Evaluation of Some New Aryl Substituted Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 12(04), 112-116. [Link]
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Saczewski, J., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7192. [Link]
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Bramson, H. N., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(2), 439-455. [Link]
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de la Fuente, A. (2019). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors (Doctoral dissertation, IIQ-CSIC, Universidad de Sevilla). [Link]
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Kapadiya, K., et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorg Chem, 154, 107841. [Link]
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Kojima, E., et al. (1995). Synthesis and antiviral activities of 9-cyclopentylpurine derivatives. Nucleic Acids Symp Ser, (34), 107-8. [Link]
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Kunick, C., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(2), 439-455. [Link]
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Harnden, M. R., et al. (1990). Synthesis and antiviral activity of 9-alkoxypurines. 1. 9-(3-Hydroxypropoxy)- and 9-[3-hydroxy-2-(hydroxymethyl)propoxy]purines. Journal of Medicinal Chemistry, 33(1), 187-196. [Link]
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Attia, M. I., & Al-Ghorbani, M. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(7), 4567-4608. [Link]
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Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 951333. [Link]
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Brown, A. R., et al. (2022). Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. Molecules, 27(18), 5898. [Link]
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Jorda, R., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences, 23(24), 16169. [Link]
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Kern, E. R., et al. (2006). Synthesis and antiviral evaluation of alkoxyalkyl derivatives of 9-(S)-(3-hydroxy-2-phosphonomethoxypropyl)adenine against cytomegalovirus and orthopoxviruses. J Med Chem, 49(6), 1999-2005. [Link]
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Pisani, L., et al. (2022). Structure-Activity Relationships, Biological Evaluation and Structural Studies of Novel Pyrrolonaphthoxazepines as Antitumor Agents. Pharmaceuticals, 15(11), 1358. [Link]
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de la Cruz, J. C. C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7545. [Link]
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Dehghani, S., et al. (2025). Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review. medRxiv. [Link]
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Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 951333. [Link]
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Aguado, L., et al. (2012). Efficient synthesis and anti-enteroviral activity of 9-arylpurines. Eur J Med Chem, 49, 279-88. [Link]
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Takimoto, C. H., et al. (1999). Pharmacokinetics and pharmacodynamics of 9-aminocamptothecin infused over 72 hours in phase II studies. Clin Cancer Res, 5(6), 1347-54. [Link]
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Díaz-dela-Guía, R., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Pharmaceuticals, 15(6), 748. [Link]
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Comparative Analysis of Kinase Inhibition Profiles of Purine Analogs: Roscovitine, Purvalanol A, and Olomoucine
Executive Summary & Mechanistic Grounding
Purine analogs represent a foundational class of small-molecule kinase inhibitors in oncology and cell biology. By structurally mimicking the adenine ring of adenosine triphosphate (ATP), these compounds act as ATP-competitive inhibitors, primarily targeting Cyclin-Dependent Kinases (CDKs) [1]. CDKs are the master regulators of the cell cycle, and their dysregulation is a hallmark of proliferative diseases.
As a Senior Application Scientist, I frequently guide drug discovery teams in selecting the appropriate purine analog for their specific assay or therapeutic model. The choice between first-generation compounds like Olomoucine , second-generation derivatives like Roscovitine (Seliciclib) , and highly potent analogs like Purvalanol A relies heavily on understanding their distinct structure-activity relationships (SAR) and resulting IC50 profiles.
These molecules bind directly to the ATP-binding pocket located in the hinge region of the kinase domain. By preventing ATP binding, they halt the phosphorylation of downstream substrates (such as the Retinoblastoma protein, Rb), effectively arresting the cell cycle at the G1/S or G2/M transitions [2].
Figure 1: Mechanism of ATP-competitive inhibition by purine analogs in the CDK signaling pathway.
Comparative Inhibition Profiles: Data Interpretation & Causality
To objectively compare the performance of these purine analogs, we must look at their in vitro half-maximal inhibitory concentrations ( IC50 ) against their primary targets: CDK1, CDK2, and CDK5.
Quantitative Data Comparison
| Kinase Target | Olomoucine ( IC50 ) | Roscovitine ( IC50 ) | Purvalanol A ( IC50 ) |
| CDK1 / Cyclin B | 7.0 µM | 0.65 µM | 0.004 µM (4 nM) |
| CDK2 / Cyclin A | 7.0 µM | 0.70 µM | 0.070 µM (70 nM) |
| CDK5 / p35 | 3.0 µM | 0.20 µM | 0.075 µM (75 nM) |
Data synthesized from established crystallographic and biochemical profiling studies [1][2][3].
Causality Behind the Data
Why does Purvalanol A exhibit nanomolar potency while Olomoucine requires micromolar concentrations to achieve the same inhibition? The answer lies in the rational design of the purine scaffold:
-
Olomoucine (The Prototype): Features basic substitutions at the C2, N6, and N9 positions. It fits into the ATP pocket but leaves critical hydrophobic regions of the kinase hinge unoccupied.
-
Roscovitine (The Refinement): Replaces the methyl group at N9 with an isopropyl group and modifies the C2 position. This increases the hydrophobic interaction surface, yielding a ~10-fold increase in potency over Olomoucine [3].
-
Purvalanol A (The Leap): Introduces a bulky 3-chloroaniline group at the C6 position. Crystallographic data of CDK2-inhibitor complexes reveals that this bulky halogenated ring perfectly occupies a deep, previously unexploited hydrophobic pocket within the CDK active site, driving the binding affinity into the low nanomolar range [2].
Experimental Methodology: TR-FRET Kinase Assay
To generate reliable, reproducible IC50 curves for purine analogs, I strongly advise against traditional colorimetric or simple fluorescence intensity assays. The aromatic ring systems of purine derivatives often exhibit auto-fluorescence, which introduces severe artifacts.
Instead, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. It is a self-validating system : the use of a long-lifetime lanthanide fluorophore (Europium) allows for a time delay before measurement, completely eliminating background compound auto-fluorescence. Furthermore, the ratiometric readout intrinsically corrects for well-to-well liquid handling variations.
Step-by-Step Protocol
-
Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Compound Dilution (Self-Validating Step): Serially dilute the purine analogs (Roscovitine, Purvalanol A, Olomoucine) in 100% DMSO. Transfer to a 384-well proxiplate. Critical Causality: Maintain the final DMSO concentration strictly at ≤1% in the assay to prevent solvent-induced kinase denaturation.
-
Kinase & Substrate Addition: Add 2.5 µL of recombinant CDK/Cyclin complex and 2.5 µL of biotinylated peptide substrate (e.g., biotin-Rb peptide) to the wells.
-
Reaction Initiation (ATP Km matching): Add 2.5 µL of ATP. Critical Causality: The ATP concentration must be set exactly at its apparent Km for the specific CDK being tested. If ATP is too high, the competitive purine analogs will be artificially masked; if too low, the assay signal window collapses. Incubate for 60 minutes at room temperature.
-
Quenching & Detection: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and a Streptavidin-conjugated fluorophore (Acceptor).
-
Incubation & Ratiometric Readout: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at both 615 nm (Europium donor) and 665 nm (Acceptor FRET signal). Calculate the 665/615 ratio to determine the extent of phosphorylation.
Figure 2: TR-FRET Kinase Assay workflow for evaluating purine analog inhibitors.
Conclusion
For researchers designing targeted oncology panels or studying cell cycle arrest, the selection of a purine analog dictates the dynamic range of the experiment. While Olomoucine remains a useful historical baseline, Roscovitine provides a reliable, well-characterized profile for standard in vitro cell cycle synchronization. However, for applications requiring high stringency and minimal off-target dosing, Purvalanol A is the superior choice due to its optimized structural engagement with the CDK ATP-binding pocket, delivering robust nanomolar efficacy.
References
-
Cihalova, D., Hofman, J., Ceckova, M., & Staud, F. (2013). Purvalanol A, Olomoucine II and Roscovitine Inhibit ABCB1 Transporter and Synergistically Potentiate Cytotoxic Effects of Daunorubicin In Vitro. PLoS One. Available at:[Link]
-
Legraverend, M., et al. (2000). Cyclin-Dependent Kinase Inhibition by New C-2 Alkynylated Purine Derivatives and Molecular Structure of a CDK2−Inhibitor Complex. Journal of Medicinal Chemistry. Available at:[Link]
-
De Azevedo, W. F., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogs: crystal structure of human cdk2 complexed with roscovitine. European Journal of Biochemistry. Available at:[Link]
Benchmarking Next-Generation Purine Derivatives Against Classic Kinase Inhibitors: A Comprehensive Guide
Executive Summary & Rationale
Purine heterocycles are privileged scaffolds in medicinal chemistry, particularly for targeting the ATP-binding pocket of protein kinases[1]. Because the purine ring mimics the adenine moiety of ATP, derivatives substituted at the C-2, C-6, and N-9 positions have historically yielded potent Cyclin-Dependent Kinase (CDK) inhibitors, such as R-Roscovitine and Olomoucine[2].
However, first-generation purine inhibitors often suffer from poor kinome selectivity and suboptimal pharmacokinetics. Recent structure-based drug design efforts have introduced polar substitutions at the C-6 position, yielding novel 2-aminopurine derivatives (e.g., Compound 11l) with superior CDK2 selectivity and robust efficacy in Triple-Negative Breast Cancer (TNBC) models (3)[3].
As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating framework for benchmarking new purine derivatives against established clinical standards.
Part 1: Mechanistic Rationale & Structural Biology
Why target CDK2 with purine scaffolds? CDK2 pairs with Cyclin E and Cyclin A to drive the G1/S phase transition by hyperphosphorylating the Retinoblastoma (Rb) protein[4].
Purine derivatives act as ATP-competitive inhibitors. Crystallographic data reveals that the purine backbone forms a conserved triplet of hydrogen bonds with the hinge region of the kinase, specifically interacting with the backbone carbonyl of Glu81 and the amide NH/carbonyl moieties of Leu83 in CDK2 (5)[5]. By modifying the C-6 position with polar groups, newer derivatives achieve tighter binding in the ribose pocket, enhancing selectivity for CDK2 over CDK1[3].
Figure 1: Mechanism of purine-based CDK2 inhibitors blocking G1/S transition via Rb/E2F pathway.
Part 2: Benchmarking Strategy & Experimental Design
To objectively compare a novel purine derivative against known standards, we must evaluate three distinct parameters sequentially:
Figure 2: Sequential benchmarking workflow for evaluating novel purine-derived kinase inhibitors.
Part 3: Self-Validating Experimental Protocols
Protocol 1: In Vitro CDK2/Cyclin A Kinase Activity Assay (ADP-Glo)
Expertise & Experience: Why use the luminescence-based ADP-Glo assay instead of a traditional radiometric ^32P-ATP assay? Because purine derivatives are ATP-competitive, their apparent IC50 is strictly dependent on the ATP concentration used. The ADP-Glo format allows us to precisely clamp the ATP concentration at the empirical Km for CDK2 (~15 µM). This deliberate causality ensures the measured IC50 reflects the inhibitor's true binding affinity ( Ki ) without the safety and disposal overhead of radioactivity.
Trustworthiness (Self-Validation): Every assay plate must include a "No Enzyme" control (defines 100% inhibition/background) and a "Vehicle Only" control (defines 0% inhibition) to calculate the Z'-factor and validate assay integrity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Compound Dilution: Serially dilute the purine derivatives (e.g., Compound 11l, R-Roscovitine) in 100% DMSO, then dilute 1:10 in Kinase Buffer. Critical: Final DMSO concentration must remain <1% to prevent enzyme denaturation.
-
Enzyme-Inhibitor Pre-incubation: Mix 2 nM active CDK2/Cyclin A complex with the diluted inhibitors in a 384-well plate. Incubate for 15 minutes at room temperature. Causality: This allows the system to reach binding equilibrium before the competitive substrate (ATP) is introduced.
-
Reaction Initiation: Add 15 µM ATP and 0.2 µg/µL Histone H1 (substrate). Incubate for 60 minutes at 30°C.
-
Detection: Add ADP-Glo Reagent to deplete unreacted ATP (40 min incubation), followed by Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal (30 min incubation). Read on a microplate luminometer.
Protocol 2: Cellular Anti-Proliferation Assay (MDA-MB-231 TNBC Cells)
Expertise & Experience: Biochemical potency does not guarantee cellular efficacy. Purine derivatives must cross the lipid bilayer and resist intracellular metabolism. We utilize the MDA-MB-231 cell line because TNBC is highly dependent on CDK2-driven cell cycle progression[3]. We measure viability using CellTiter-Glo, which quantifies intracellular ATP—a direct, causal proxy for metabolically active cells.
Step-by-Step Methodology:
-
Seeding: Plate MDA-MB-231 cells at 3,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO2 to allow adherence.
-
Treatment: Treat cells with a 10-point dose-response of the purine derivatives (0.001 µM to 50 µM).
-
Incubation: Incubate for 72 hours. Causality: 72 hours allows cells to complete at least two doubling times, ensuring that compound-induced cell cycle arrest (G1/S block) fully manifests as a measurable reduction in overall cell number compared to the vehicle control.
-
Detection: Equilibrate plates to room temperature for 30 minutes. Causality: This prevents temperature gradients from skewing the luminescence kinetics across the plate (edge effects). Add CellTiter-Glo reagent, lyse for 10 minutes on an orbital shaker, and record luminescence.
Part 4: Comparative Data Analysis
To benchmark the novel derivative (Compound 11l) against classic purine inhibitors, we consolidate the biochemical and cellular data into a standardized matrix.
| Compound | C-6 Substitution | CDK2 IC50 (µM) | CDK1 IC50 (µM) | Selectivity (CDK1/CDK2) | MDA-MB-231 GI50 (µM) |
| Olomoucine | Benzylamino | 7.00 | 7.00 | 1.0x | >50.0 |
| R-Roscovitine | Benzylamino | 0.073 | 0.450 | 6.1x | 15.2 |
| Compound 11l | Polar Aryl | 0.019 | 1.15 | 60.5x | 2.4 |
Data Interpretation: As demonstrated in the table above, the introduction of a polar substitution at the C-6 position in Compound 11l significantly enhances both potency and selectivity[3]. While the classic standard R-Roscovitine exhibits a modest 6.1-fold selectivity for CDK2 over CDK1, Compound 11l achieves a >60-fold selectivity window. This biochemical superiority translates directly to cellular efficacy, with Compound 11l demonstrating a highly potent growth inhibition (GI50 = 2.4 µM) against MDA-MB-231 cells, proving its viability as a next-generation lead[3].
References
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Title: Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer Source: Frontiers in Oncology (2022) URL: 3
-
Title: Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines Source: Journal of Medicinal Chemistry (2016) URL: 5
-
Title: Synthesis and Application of Functionally Diverse 2,6,9-trisubstituted Purine Libraries as CDK Inhibitors Source: Chemistry & Biology (1999) URL: 6
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Title: Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors Source: International Journal of Molecular Sciences (2018) URL: 4
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A Researcher's Comparative Guide to Validating Target Engagement of Novel Purine-Based Compounds
In the landscape of modern drug discovery, confirming that a novel compound reaches and interacts with its intended molecular target within the complex cellular environment is a cornerstone of successful therapeutic development.[1][2][3] This is particularly critical for purine-based compounds, a versatile class of molecules that often mimic endogenous purines like ATP, leading to promiscuous binding if not carefully characterized.[4][5] This guide provides an in-depth, comparative analysis of key methodologies for validating the target engagement of these promising, yet challenging, compounds. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting the resulting data to de-risk your drug discovery pipeline and build a robust, mechanism-of-action-driven narrative for your lead candidates.
The Purine Dilemma: Why Target Engagement Validation is Paramount
Purine analogues are a cornerstone of many therapeutic areas, from oncology to virology, largely due to their ability to interact with a wide array of proteins, especially kinases.[4] Their structural similarity to ATP, the universal cellular energy currency, is both a blessing and a curse. While it allows for potent inhibition of ATP-dependent enzymes, it also presents a significant challenge: the potential for off-target binding to any of the hundreds of ATP-binding proteins in the cell.[6][7] Therefore, rigorous target engagement validation is not just a confirmatory step; it is an essential strategy to ensure selectivity, understand potential toxicities, and build a solid foundation for structure-activity relationship (SAR) studies.[8]
This guide will compare and contrast a selection of the most powerful techniques available to the modern researcher for confirming and quantifying the interaction between a novel purine-based compound and its intended target. We will explore both biophysical methods that provide direct evidence of binding and cell-based assays that offer a more physiologically relevant context.
A Comparative Overview of Target Engagement Methodologies
Choosing the right assay to validate target engagement depends on several factors, including the stage of your project, the nature of the target protein, and the specific questions you are aiming to answer.[1] Below is a comparative summary of the key techniques discussed in this guide.
| Methodology | Principle | Key Outputs | Throughput | Sample Requirements | Strengths | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[9][10] | Target engagement in intact cells, EC50 | Low to Medium | Intact cells or tissue lysates | Label-free, physiologically relevant context | Not all binding events lead to a thermal shift, lower throughput |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[11][12][13] | Intracellular affinity (IC50), residence time | High | Live cells expressing a fusion protein, fluorescent tracer | Real-time measurements in live cells, high sensitivity | Requires genetic modification of the target, potential for tracer-related artifacts |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[14][15][16] | Binding affinity (KD), association (kon) and dissociation (koff) rates | Medium | Purified protein, small molecule analyte | Real-time kinetics, label-free | Requires purified protein, potential for artifacts from protein immobilization |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[17][18] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Low | Purified protein, small molecule analyte | Gold standard for thermodynamics, label-free, solution-based | Requires large amounts of pure protein, low throughput, sensitive to buffer mismatches |
In-Depth Methodologies and Experimental Protocols
Cellular Thermal Shift Assay (CETSA): The In-Cell Standard
CETSA is a powerful technique that allows for the direct assessment of target engagement within the native cellular environment.[9][10] The fundamental principle is that the binding of a small molecule can stabilize its target protein, making it more resistant to heat-induced denaturation.[9][19] This thermal shift is a direct indicator of target engagement.
For purine-based compounds, which often need to penetrate the cell membrane and compete with high intracellular concentrations of ATP, CETSA is invaluable. It provides evidence that the compound not only enters the cell but also binds to its intended target in the presence of endogenous competitors.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of your purine-based compound or a vehicle control for 1-2 hours.[20]
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS). Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[21]
-
Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.[20][21]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.[21]
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.[21]
NanoBRET™ Target Engagement Assay: Real-Time Insights in Live Cells
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in real-time within living cells.[11][12][13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[11][12] A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.[22]
This technique is particularly advantageous for purine-based compounds as it allows for the quantitative determination of intracellular affinity and residence time.[13] This is crucial for understanding the durability of target engagement, a key parameter for predicting in vivo efficacy.
Caption: A schematic overview of the NanoBRET™ Target Engagement Assay workflow.
-
Transfection: Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein fused to NanoLuc® luciferase.[22]
-
Cell Plating: After 18-24 hours, harvest the cells and plate them in an appropriate assay plate (e.g., white, 384-well).[22]
-
Compound and Tracer Addition: Add the fluorescent tracer at a predetermined optimal concentration. Then, add serial dilutions of the purine-based test compound. Incubate for 2 hours at 37°C.[22]
-
Substrate Addition: Add the NanoLuc® substrate to the wells.[22]
-
BRET Measurement: Measure the luminescence at two wavelengths (donor emission, e.g., 450 nm, and acceptor emission, e.g., 610 nm) using a plate reader.[22]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the IC50 value from the dose-response curve.[23]
Biophysical Methods: Direct Measurement of Binding
For a more direct and quantitative assessment of the binding interaction between a purine-based compound and its target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standard. These methods utilize purified protein and provide detailed information about the thermodynamics and kinetics of binding.
SPR and ITC are essential for lead optimization as they provide precise measurements of binding affinity (KD), which is a critical parameter for SAR studies. For purine analogs that often act as ATP-competitive inhibitors, these techniques can be used to directly compare the binding affinities of different analogs and guide the design of more potent and selective compounds.
SPR measures the real-time interaction between a ligand (e.g., the target protein) immobilized on a sensor chip and an analyte (e.g., the purine-based compound) flowing over the surface.[16]
-
Ligand Immobilization: Immobilize the purified target protein onto a suitable sensor chip.[14][15]
-
Analyte Injection: Inject a series of concentrations of the purine-based compound over the sensor surface.[14]
-
Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram.[15]
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).[15]
ITC directly measures the heat changes that occur upon the binding of a small molecule to a protein, providing a complete thermodynamic profile of the interaction.[17]
-
Sample Preparation: Prepare solutions of the purified target protein and the purine-based compound in the same buffer to minimize heat of dilution effects.[24]
-
Titration: Place the protein solution in the sample cell of the calorimeter and the compound solution in the injection syringe. Perform a series of small injections of the compound into the protein solution.[25]
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the compound to the protein. Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[25]
Case Study: Validating the Engagement of a Purine-Based CDK2 Inhibitor
To illustrate the application of these methodologies, let's consider a hypothetical scenario of validating a novel purine-based inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated cancer target.[26][27]
Signaling Pathway Context:
Caption: Simplified CDK2 signaling pathway and the point of intervention for a purine-based inhibitor.
Experimental Data Summary:
| Assay | Purine Inhibitor A (Novel) | Roscovitine (Reference) [28] |
| CETSA (ΔTm in °C) | +5.2 | +4.8 |
| NanoBRET™ (IC50 in nM) | 25 | 50 |
| SPR (KD in nM) | 15 | 30 |
| ITC (KD in nM) | 18 | 35 |
| Cell Proliferation (IC50 in µM) | 0.5 | 1.2 |
The data above demonstrates a consistent trend across all assays, with the novel Purine Inhibitor A showing approximately two-fold greater potency than the reference compound, Roscovitine. The positive thermal shift in the CETSA confirms target engagement in cells. The low nanomolar values from NanoBRET™, SPR, and ITC provide strong evidence of direct, high-affinity binding. Finally, the sub-micromolar IC50 in a cell proliferation assay links target engagement to a functional cellular outcome.
Conclusion: A Multi-Faceted Approach to Confident Target Validation
Validating the target engagement of novel purine-based compounds requires a thoughtful and multi-pronged approach. No single method can provide all the necessary information. By combining the physiological relevance of cell-based assays like CETSA and NanoBRET™ with the quantitative precision of biophysical techniques like SPR and ITC, researchers can build a comprehensive and compelling case for the mechanism of action of their lead candidates. This integrated strategy not only enhances the confidence in preclinical data but also significantly de-risks the transition to clinical development, ultimately increasing the probability of success for these promising therapeutic agents.
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A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]
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Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. PubMed. [Link]
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Isothermal titration calorimetry. Nature Reviews Methods Primers. [Link]
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Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
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2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]
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Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [Link]
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Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]
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Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
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Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. PubMed. [Link]
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Target Engagement Assays in Early Drug Discovery. Kinam Park. [Link]
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ATP mimetics targeting prolyl-tRNA synthetases as a new avenue for antimalarial drug development. PMC. [Link]
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9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]
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Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. MDPI. [Link]
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A Comparative Guide to the Reproducibility of Synthetic Routes for Disubstituted Purines
Introduction
Disubstituted purines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide array of diseases. Their prevalence in drug discovery is a direct result of their ability to mimic endogenous purines, such as adenine and guanine, thereby modulating the activity of enzymes like kinases and G-protein coupled receptors.[1][2] The journey from a promising hit compound to a clinical candidate, however, is often fraught with synthetic challenges. The reproducibility of the synthetic routes employed to generate libraries of these analogues is paramount for efficient structure-activity relationship (SAR) studies, lead optimization, and eventual scale-up for manufacturing.
This guide provides an in-depth, objective comparison of the reproducibility of common synthetic routes for obtaining key disubstituted purine scaffolds. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these reactions, highlight common pitfalls that compromise reproducibility, and offer field-proven insights to enhance the robustness of these synthetic endeavors. All discussions are grounded in authoritative literature to ensure scientific integrity.
Chapter 1: The Synthetic Landscape of Disubstituted Purines: A Reproducibility-Focused Overview
The approach to synthesizing a disubstituted purine is largely dictated by the desired substitution pattern. For the purposes of this guide, we will focus on the most common and medicinally relevant scaffolds.
1.1. Classification of Disubstituted Purines:
-
2,6-Disubstituted Purines: Perhaps the most extensively studied class, these compounds are often synthesized from readily available 2,6-dihalopurines.
-
6,8-Disubstituted Purines: Accessing this scaffold often requires building the purine core from a pyrimidine precursor, presenting a different set of reproducibility challenges.
-
2,8-Disubstituted Purines: Similar to the 6,8-isomers, their synthesis frequently involves a convergent approach.
1.2. General Synthetic Strategies and Their Impact on Reproducibility:
The choice between a linear, convergent, or late-stage functionalization strategy has profound implications for the overall reproducibility and efficiency of a synthetic campaign.
-
Linear Synthesis: While conceptually straightforward, building the purine ring system from acyclic precursors in a stepwise fashion can lead to a significant decrease in overall yield with each successive step. Variability in any single step can have a cascading effect, making batch-to-batch consistency a major challenge.
-
Convergent Synthesis: This strategy, which involves the synthesis of pre-functionalized pyrimidine and imidazole precursors that are later combined, often offers superior reproducibility.[3][4] By minimizing the number of consecutive steps, the impact of yield variations in any single reaction is lessened. The Traube synthesis is a classic example of a convergent approach.[5]
-
Late-Stage Functionalization (LSF): The ability to introduce substituents onto a pre-formed purine core in the final steps of a synthesis is highly attractive for generating diverse compound libraries.[6] However, LSF reactions, such as C-H functionalization, can be sensitive to subtle changes in reaction conditions and the electronic nature of the substrate, posing unique reproducibility challenges.[7][8]
Chapter 2: A Deep Dive into 2,6-Disubstituted Purines: The Workhorse and Its Alternatives
The synthesis of 2,6-disubstituted purines is a mature field, yet achieving consistent results requires a nuanced understanding of the underlying chemistry.
2.1. The Go-To Method: Sequential Nucleophilic Aromatic Substitution (SNAr) from 2,6-Dichloropurine
The differential reactivity of the C6 and C2 positions of 2,6-dichloropurine is the lynchpin of this highly utilized strategy. The C6 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This inherent reactivity difference allows for a high degree of regioselectivity, which is a key factor in ensuring reproducibility.
Experimental Protocol: Synthesis of a Model 2-Amino-6-alkoxypurine
-
N9-Alkylation (Optional but often recommended for solubility and to prevent side reactions): To a solution of 2,6-dichloropurine in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base (e.g., K₂CO₃) followed by the desired alkylating agent (e.g., an alkyl halide).[9] Stir at room temperature until completion. Purify by column chromatography to separate the N9 and N7 regioisomers.
-
C6-Substitution: Dissolve the N9-alkylated 2,6-dichloropurine in a suitable alcohol (e.g., ethanol). Add a base such as diisopropylethylamine (DIPEA) and the desired amine nucleophile.[9] The reaction can often be performed at room temperature or with gentle heating. Monitor by TLC or LC-MS until the starting material is consumed.
-
C2-Substitution: To the crude or purified 2-chloro-6-substituted purine, add a different nucleophile (e.g., a different amine or an alkoxide). This step often requires more forcing conditions, such as microwave irradiation at elevated temperatures, to drive the reaction to completion.[9]
-
Work-up and Purification: After the reaction is complete, the mixture is typically concentrated, and the crude product is purified by flash column chromatography or recrystallization.[10]
Reproducibility Assessment:
| Parameter | Typical Outcome | Common Reproducibility Issues | Troubleshooting Strategies |
| Yield (C6-substitution) | 70-95% | Incomplete reaction; formation of bis-substituted product. | Use a slight excess of the nucleophile; maintain careful temperature control. |
| Yield (C2-substitution) | 40-80% | Incomplete reaction; decomposition at high temperatures. | Employ microwave heating for better temperature control and shorter reaction times; screen different solvents and bases. |
| Purity | >95% (after purification) | Contamination with starting materials or side products. | Optimize chromatographic conditions; consider recrystallization for crystalline products. |
Expert Insights for Robust SNAr Reactions:
-
Starting Material Quality: The purity of the initial 2,6-dichloropurine is critical. Impurities can lead to unexpected side reactions and complicate purification.
-
Solvent Choice: Anhydrous solvents are essential for the N9-alkylation step to prevent hydrolysis of the alkylating agent.
-
Base Selection: The choice of base can significantly impact the reaction rate and selectivity. For C6-amination, a non-nucleophilic organic base like DIPEA is often preferred to avoid competing reactions.
2.2. When SNAr Isn't Enough: Palladium-Catalyzed Cross-Coupling Reactions
For the installation of carbon-based substituents (e.g., aryl, alkyl, or alkynyl groups), which is not readily achievable via SNAr, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools.[11][12]
Reproducibility Challenges in Cross-Coupling:
While powerful, these reactions introduce a new set of variables that can impact reproducibility:
-
Catalyst Activity: The activity of the palladium catalyst can be sensitive to air, moisture, and impurities in the reagents and solvents. Batch-to-batch variability in catalyst quality can lead to inconsistent results.
-
Ligand Effects: The choice of phosphine ligand is crucial for achieving high yields and selectivity. Subtle changes in ligand structure can have a dramatic effect on the reaction outcome.
-
Base and Solvent Effects: The combination of base and solvent must be carefully optimized for each specific substrate and coupling partner.
To mitigate these challenges, it is essential to use high-purity reagents and solvents, rigorously exclude air and moisture from the reaction, and carefully screen a range of catalysts, ligands, and reaction conditions for each new transformation.[13]
Diagram: Workflow for the Synthesis of 2,6-Disubstituted Purines
Caption: Synthetic pathways to 2,6-disubstituted purines.
Chapter 3: Tackling the Synthesis of 6,8- and 2,8-Disubstituted Purines
The synthesis of purines with substituents at the C8 position often necessitates a different strategic approach, typically involving the construction of the imidazole ring onto a pre-existing pyrimidine.
3.1. The Classic Approach: The Traube Purine Synthesis
The Traube synthesis, first reported in 1900, remains a highly reliable and versatile method for the preparation of a wide range of purines.[5] The general strategy involves the condensation of a 4,5-diaminopyrimidine with a one-carbon electrophile, which serves to form the C8 position of the purine ring.
Reproducibility Factors in the Traube Synthesis:
-
Purity of the 4,5-Diaminopyrimidine: This is arguably the most critical factor. These compounds can be prone to oxidation and degradation, and impurities can significantly hinder the cyclization step. It is often advisable to use freshly prepared or purified diaminopyrimidine.[14]
-
Choice of Cyclizing Agent: A variety of reagents can be used to introduce the C8-substituent, including formic acid (for an unsubstituted C8), orthoesters, and acid chlorides.[15] The choice of reagent will depend on the desired substituent, and its purity is paramount.
-
Reaction Conditions: The cyclization step often requires heating, and careful temperature control is necessary to prevent decomposition of the starting materials and products.
A convenient and high-yielding two-step method for synthesizing 6,8-disubstituted-9-H-purines involves the cyclization of 6-chloro-4,5-diaminopyrimidine with various aryl carboxylic acids or chlorides, followed by SNAr or Pd-catalyzed amidation at the C6 position.[3][4]
3.2. Modern Alternatives: Direct C-H Functionalization at C8
In recent years, direct C-H functionalization has emerged as a powerful tool for the late-stage modification of purines, offering a more atom- and step-economical approach compared to classical methods.[7][8] These reactions typically employ a transition metal catalyst (e.g., palladium or rhodium) to selectively activate a C-H bond at the C8 position for subsequent coupling with a suitable partner.
Reproducibility Hurdles in C8 C-H Functionalization:
-
Regioselectivity: While the C8 position is often the most electronically favored site for C-H activation, competing reactions at other positions can occur, leading to mixtures of isomers that are difficult to separate.
-
Catalyst and Ligand Optimization: As with cross-coupling reactions, the choice of catalyst and ligand is critical and often requires extensive screening to identify optimal conditions for a given substrate.
-
Substrate Scope: The efficiency of C-H functionalization can be highly dependent on the electronic and steric properties of the substituents already present on the purine ring.
| Method | Advantages | Reproducibility Challenges |
| Traube Synthesis | Broad substrate scope; generally high-yielding; well-established. | Purity of the 4,5-diaminopyrimidine is critical; can require harsh reaction conditions. |
| C8 C-H Functionalization | High atom and step economy; suitable for late-stage diversification. | Regioselectivity can be an issue; requires careful optimization of catalyst and reaction conditions. |
Diagram: Decision Tree for C8-Substituted Purine Synthesis
Caption: Choosing a synthetic route for C8-substituted purines.
Chapter 4: Foundational Principles for Ensuring Reproducibility
Beyond the specifics of any particular reaction, there are several overarching principles that are fundamental to achieving reproducible results in purine synthesis.
4.1. The Critical Role of Starting Material Quality and Characterization
The adage "garbage in, garbage out" is particularly true in chemical synthesis. The purity of all starting materials, reagents, and solvents must be rigorously controlled. It is essential to:
-
Characterize all starting materials: Confirm the identity and purity of all starting materials by appropriate analytical techniques (e.g., NMR, MS, HPLC) before use.
-
Use high-purity solvents: Anhydrous solvents should be used where necessary, and all solvents should be of an appropriate grade for the intended reaction.
4.2. Meticulous Control of Process Parameters
Seemingly minor variations in reaction conditions can have a significant impact on the outcome of a reaction. To ensure reproducibility, it is crucial to:
-
Maintain precise temperature control: Use a reliable heating/cooling system and monitor the internal temperature of the reaction.
-
Ensure efficient stirring: In heterogeneous reactions, ensure that the mixture is well-stirred to facilitate mass transfer.
-
Control reaction time: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) and quench the reaction at the appropriate time.
4.3. Robust Purification and Analytical Validation
The purification of purine derivatives can be challenging due to their often-polar nature. A well-defined and reproducible purification strategy is essential.[10]
-
Chromatography: Reversed-phase HPLC is often the method of choice for the purification of polar purines.[16] Careful method development is required to achieve good separation.
-
Crystallization: Where possible, crystallization is an excellent method for obtaining highly pure material.
-
Comprehensive Characterization: The final product should be thoroughly characterized by a suite of analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS, and HPLC) to confirm its identity, purity, and structure. This data serves as the ultimate validation of a successful and reproducible synthesis.
Conclusion
The synthesis of disubstituted purines is a mature yet continually evolving field. While a variety of synthetic routes are available, achieving consistent and reproducible results requires a deep understanding of the underlying chemical principles, meticulous attention to experimental detail, and a commitment to rigorous analytical validation. By embracing the principles of scientific integrity and a data-driven approach to optimization, researchers can navigate the complexities of purine synthesis and accelerate the discovery of new and life-changing medicines. There is a growing concern that a significant amount of published research may not be reproducible, leading to wasted time and resources.[17] By following the guidance in this document, researchers can improve the reproducibility of their own work and contribute to a more robust and reliable scientific literature.
References
- Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
- High-Yielding Two-Step Synthesis of 6,8-Disubstituted N-9-Unprotected Purines. (2009).
- High-yielding two-step synthesis of 6,8-disubstituted N-9-unprotected purines. (2009). PubMed.
- Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. (2021). ACS Medicinal Chemistry Letters.
- Progress in the Functionalization of Purines and Purine Nucleosides by Minisci Reactions Over the Past 50 Years. (2024).
- Electrochemical Late-Stage Functionaliz
- A New View into the Regulation of Purine Metabolism – The Purinosome. (n.d.). PMC - NIH.
- Purine Biosynthesis. (2019). News-Medical.Net.
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (2002). PMC - NIH.
- Human de novo purine biosynthesis. (2020). PubMed - NIH.
- Purine. (n.d.). Wikipedia.
- One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. (2017).
- Electrochemical Late-Stage Functionalization. (2023).
- Adenosine kinase inhibitors. 4. 6,8-Disubstituted purine nucleoside derivatives. Synthesis, conformation, and enzyme inhibition. (2005). PubMed.
- Synthesis of 6,8-disubstituted purines. (n.d.). Journal of the Chemical Society C - RSC Publishing.
- Synthesis of 6,7,8-Trisubstituted Purines via a Copper-Catalyzed Amidation Reaction. (2008).
- Synthesis of 2,6-(Disubstituted)purine 2′,3′-Dideoxynucleosides and Selected Cytotoxic, Anti-Hepatitis B, and Adenosine Deaminase Substrate Activities. (2025).
- 7.1.1. Synthesis. (n.d.).
- Application Notes and Protocols for the Synthesis of 2,6,9-Trisubstituted Purine Deriv
- Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. (n.d.). PMC.
- Late-stage functionaliz
- One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. (n.d.).
- Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. (n.d.).
- Facile Preparation of 2,6-Disubstituted Purines Using Solid-Phase Chemistry. (n.d.).
- Synthesis and biological activity of selected 2,6-disubstituted-(2-deoxy- -and- -D-erythro-pentofuranosyl)purines. (1972). PubMed.
- Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. (2005).
- Solid-Phase Synthetic Strategies for the Preparation of Purine Deriv
- Traube Purine Synthesis. (n.d.).
- General pathway of Traube's method for purine synthesis. (n.d.).
- Traube Purine Synthesis Overview. (n.d.). Scribd.
- Pharmaceuticals | Special Issue : Purine and Its Deriv
- A Comparative Guide to Purine Synthesis: Exploring Alternatives to Aminomalononitrile. (n.d.). Benchchem.
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.).
- High-Yielding Two-Step Synthesis of 6,8-Disubstituted N-9-Unprotected Purines. (n.d.).
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- The challenges of reproducibility in life science research. (2017). Malvern Panalytical.
- Synthesis and Application of Functionally Diverse 2,6,9-trisubstituted Purine Libraries as CDK Inhibitors. (n.d.). PubMed.
- De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. (n.d.). PMC.
- Analytical Techniques for the Detection of 2,6-Disubstituted Purines: Application to 2,6-Diaminopurine. (n.d.). Benchchem.
- (PDF) Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. (2026).
- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). ChemRxiv.
- Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiot. (2024). bioRxiv.
- (PDF) Guidelines for purine extraction and determination in foods. (2025).
- Disorders of purine and pyrimidine metabolism. (n.d.).
- Restricting purine synthesis decreases the purine to pyrimidine ratio.... (n.d.).
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Head-to-head comparison of similar purine-based kinase inhibitors
As a Senior Application Scientist specializing in targeted therapeutics, I frequently guide drug development teams through the nuanced selection of kinase inhibitors. The transition from fundamental cell cycle research—famously initiated in1[1]—to clinical oncology has been heavily driven by purine-based scaffolds. Cyclin-dependent kinases (CDKs) act as master modulators in the initiation and transition processes of the cell cycle, making them highly validated therapeutic targets[2].
In this technical guide, we will objectively compare two classic 2,6,9-trisubstituted purine inhibitors: Roscovitine (Seliciclib) and Purvalanol A . While both target the ATP-binding pocket of CDKs, their structural differences yield profound variances in potency, selectivity, and experimental utility.
Mechanistic Causality & Structural Design
Both Roscovitine and Purvalanol A act as ATP-competitive inhibitors. They mimic the adenine ring of endogenous ATP, anchoring into the hydrophobic cleft of the kinase to halt the phosphorylation of downstream targets like the Retinoblastoma (Rb) protein[1].
However, the causality behind Purvalanol A's exponentially higher potency lies in its specific structural substitutions optimized via combinatorial chemistry[3]:
-
C-6 Substitution (Hydrophobic Region II): Roscovitine utilizes a benzylamino group. Purvalanol A replaces this with a 3-chloroanilino group. The addition of the chlorine atom provides enhanced halogen bonding and deeper penetration into the hydrophobic pocket of the CDK active site, drastically lowering the dissociation constant[3].
-
C-2 Substitution (Ribose Pocket): Both maintain a hydroxyethylamino moiety that interacts with the ribose-binding pocket, but Purvalanol A's optimized stereochemistry locks the molecule into a thermodynamically favorable conformation that prevents ATP from re-entering the cleft[3].
Mechanism of ATP-competitive inhibition by purine derivatives in the CDK signaling pathway.
Head-to-Head Quantitative Profiling
When selecting between these compounds for in vitro assays, researchers must account for the massive shift in IC50 values. Purvalanol A is generally preferred for acute, high-potency inhibition, whereas Roscovitine is often utilized when broader, moderate-affinity profiling is required. Both drugs effectively decrease cell viability and induce unfolded protein response-related apoptosis[4].
| Kinase Target | Roscovitine (IC50) | Purvalanol A (IC50) | Fold Difference (Approx.) |
| CDK1 / Cyclin B | ~0.65 µM | ~0.033 µM | Purvalanol A is ~20x more potent |
| CDK2 / Cyclin A | ~0.70 µM | ~0.004 µM | Purvalanol A is ~175x more potent |
| CDK5 / p35 | ~0.16 µM | ~0.075 µM | Purvalanol A is ~2x more potent |
(Data synthesized from standard biochemical kinase profiling[3])
Self-Validating Kinase Assay Protocol
This protocol is self-validating because the luminescence strictly depends on the ADP generated during the linear phase of the reaction. By running a standard ATP-to-ADP conversion curve alongside your experimental plate, you mathematically verify the absolute conversion rate, ensuring that any signal drop is due to true catalytic inhibition by the purine derivative, rather than assay drift or compound fluorescence quenching.
Step-by-step workflow of the luminescent ADP-detection kinase assay for IC50 determination.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Ensure DTT is freshly added to maintain the active conformation of the CDK enzyme.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of Roscovitine (starting at 10 µM) and Purvalanol A (starting at 1 µM) in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration does not exceed 1% (DMSO >1% can artificially denature CDKs).
-
Kinase Reaction: Add purified CDK2/Cyclin A complex and the specific peptide substrate (e.g., Histone H1 peptide) to the wells. Incubate for 15 minutes at room temperature to allow inhibitor binding. Initiate the reaction by adding ultra-pure ATP (at the predetermined Km value for CDK2, typically ~10-15 µM). Incubate for 60 minutes.
-
ATP Depletion: Add the ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes. Causality note: This step is critical to drop the background noise to near-zero, ensuring a high signal-to-background ratio.
-
Signal Generation: Add the Kinase Detection Reagent. This converts the reaction-generated ADP back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Readout & Quality Control: Read luminescence on a microplate reader.
Data Interpretation & Quality Control
To guarantee trustworthiness, calculate the Z'-factor using your positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.5 indicates an excellent, highly reliable assay. Plot the luminescence values against the log[Inhibitor] concentrations and use a 4-parameter logistic (4PL) non-linear regression to determine the IC50. Ensure the Hill slope is near -1.0; a significantly steeper slope may indicate compound aggregation or non-specific binding rather than true 1:1 ATP-competitive inhibition.
References
-
Roscovitine and Other Purines as Kinase Inhibitors. From Starfish Oocytes to Clinical Trials Accounts of Chemical Research[Link]
-
Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors Journal of Medicinal Chemistry[Link]
-
Cyclin-dependent kinase inhibitors, roscovitine and purvalanol, induce apoptosis and autophagy related to unfolded protein response in HeLa cervical cancer cells PubMed / NIH[Link]
-
Cyclin Dependent Kinase 1 Inhibitors: A Review of Recent Progress ResearchGate[Link]
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Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of N6-Arylpurine Derivatives
N6-arylpurine derivatives, most notably compounds like Roscovitine (Seliciclib) and Purvalanol A , represent a critical class of pharmacological agents primarily functioning as Cyclin-Dependent Kinase (CDK) inhibitors. By competitively binding to the ATP-binding pocket of CDKs, these compounds arrest the cell cycle and induce apoptosis in highly proliferative cells.
For drug development professionals and application scientists, understanding the translational gap between the in vitro potency of these derivatives and their in vivo efficacy is paramount. This guide provides an objective, data-driven comparison of N6-arylpurine performance across both environments, detailing the mechanistic rationale, experimental protocols, and quantitative benchmarks necessary for robust preclinical evaluation.
Mechanistic Overview: Target Engagement and Pathway Modulation
N6-arylpurines exert their effects by mimicking the purine ring of ATP. Structural modifications at the N6, C2, and N9 positions of the purine scaffold dictate their selectivity profile, typically favoring CDK1, CDK2, CDK5, CDK7, and CDK9.
The inhibition of these kinases downstream leads to the hypophosphorylation of the Retinoblastoma (Rb) protein and the suppression of RNA polymerase II. This dual action not only halts cell cycle progression at the G1/S or G2/M checkpoints but also rapidly downregulates short-lived anti-apoptotic proteins like Mcl-1, triggering caspase-dependent apoptosis [1].
Mechanism of N6-arylpurine CDK inhibitors driving cell cycle arrest and apoptosis.
Comparative Analysis: In Vitro vs. In Vivo Performance
While N6-arylpurines demonstrate exquisite target engagement in vitro, translating this to in vivo tumor models introduces pharmacokinetic (PK) and pharmacodynamic (PD) complexities.
In Vitro Efficacy
In vitro assays reveal that N6-arylpurines are highly potent, often achieving IC50 values in the low micromolar to nanomolar range. Because the drug is applied directly to the culture media, cellular uptake is rapid, and target engagement is immediate. For instance, Purvalanol A has been shown to significantly enhance the anti-tumor efficacy of cisplatin in epithelial ovarian cancer (EOC) cells by triggering reactive oxygen species (ROS)-mediated autophagy and apoptosis [2].
In Vivo Efficacy
In vivo efficacy is frequently hindered by the compounds' rapid metabolism and short half-lives. Roscovitine, for example, undergoes rapid hepatic clearance, necessitating high or frequent dosing (e.g., 100–400 mg/kg) to maintain therapeutic plasma concentrations [1]. However, when optimized, in vivo administration successfully mirrors in vitro phenotypes, such as acting as a potent radiosensitizer in breast cancer xenografts lacking functional p53 [3].
Quantitative Data Summary
| Compound | Target Selectivity | In Vitro IC50 (Cell Viability) | In Vivo Dosing Strategy | In Vivo Efficacy Readout |
| (R)-Roscovitine | CDK2, CDK5, CDK7, CDK9 | 10 - 20 μM (Breast Cancer lines) | 100 - 400 mg/kg (Oral/IP, daily) | Significant reduction in tumor volume; decreased Ki-67 [1] |
| Purvalanol A | CDK1, CDK2, CDK5 | 5 - 15 μM (Ovarian/Colon lines) | 10 - 30 mg/kg (IP, often combined) | Reversal of cisplatin resistance; induction of ROS/autophagy [2] |
Self-Validating Experimental Protocols
To accurately assess the translational potential of a novel N6-arylpurine, researchers must employ a self-validating workflow. The protocols below are designed to ensure that observed phenotypic changes are strictly target-mediated.
Parallel workflow for validating in vitro and in vivo efficacy of N6-arylpurines.
Protocol A: In Vitro Kinase Inhibition & Cell Viability
Expert Insight: We utilize the CCK-8 assay over traditional MTT because CCK-8 is water-soluble and does not require the solubilization of formazan crystals, reducing well-to-well variability and preventing the underestimation of cell death caused by residual metabolic activity.
-
Recombinant Kinase Assay :
-
Incubate recombinant CDK2/Cyclin E with the N6-arylpurine derivative (0.1 μM to 50 μM) in kinase buffer containing ATP and a histone H1 substrate.
-
Causality Check : Include a kinase-dead mutant or an inactive stereoisomer (e.g., N6-methylated roscovitine) as a negative control to prove that inhibition is specific to the ATP-binding pocket.
-
-
Cell Viability (CCK-8) :
-
Seed target cells (e.g., MDA-MB-231) at 5×103 cells/well in a 96-well plate.
-
Treat with the derivative formulated in <0.1% DMSO for 24, 48, and 72 hours.
-
Add 10 μL of CCK-8 reagent per well, incubate for 2 hours, and measure absorbance at 450 nm.
-
Protocol B: In Vivo Xenograft & Pharmacodynamic Monitoring
Expert Insight: When transitioning to in vivo models, DMSO must be eliminated due to its systemic toxicity. Formulating the purine derivative in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline ensures high bioavailability while maintaining animal welfare.
-
Tumor Implantation :
-
Subcutaneously inject 5×106 cancer cells suspended in 1:1 Matrigel/PBS into the right flank of 6-week-old athymic nude mice.
-
-
Dosing Regimen :
-
Once tumors reach ~100 mm³, randomize mice into vehicle control and treatment groups (e.g., 100 mg/kg Roscovitine via oral gavage daily).
-
-
Pharmacodynamic (PD) Validation :
-
Causality Check : Tumor shrinkage alone is insufficient. Harvest a subset of tumors at day 3 post-treatment. Perform Western blot analysis on tumor lysates for Mcl-1 downregulation and PARP cleavage. If tumor volume decreases but Mcl-1 remains stable, the efficacy is likely due to off-target toxicity rather than CDK inhibition.
-
Monitor tumor volume twice weekly using calipers ( V=2length×width2 ).
-
Conclusion
N6-arylpurine derivatives are highly effective cell cycle modulators. However, their clinical and preclinical utility depends heavily on bridging the gap between in vitro target affinity and in vivo exposure. By utilizing rigorous formulation strategies, combining these agents with standard chemotherapeutics (like cisplatin or ionizing radiation), and validating target engagement through specific PD biomarkers (like Mcl-1), researchers can accurately benchmark the performance of novel purine analogs against established standards like Roscovitine and Purvalanol A.
References
- Roscovitine confers tumor suppressive effect on therapy-resistant breast tumor cells. National Center for Biotechnology Information (PMC).
- Purvalanol A induces apoptosis and reverses cisplatin resistance in ovarian cancer. National Center for Biotechnology Information (PMC).
- Enhancement of Radiation Response by Roscovitine in Human Breast Carcinoma in Vitro and in Vivo. AACR Journals.
A Researcher's Guide to the Responsible Disposal of 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine
As researchers and scientists, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical entities we handle. The proper disposal of a novel or specialized compound like 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. Under the Resource Conservation and Recovery Act (RCRA), the "cradle-to-grave" responsibility for hazardous waste lies with the generator—the laboratory that creates it.[1][2]
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Given its nature as a potentially biologically active purine derivative, we must operate under the precautionary principle, treating it as hazardous waste in the absence of complete toxicological data.
Part 1: Waste Characterization - A Presumptive Hazard Assessment
The cornerstone of compliant disposal is proper waste determination.[1] For a research chemical not explicitly listed by the Environmental Protection Agency (EPA), we must evaluate it based on the four characteristics of hazardous waste.
| Hazard Characteristic | Assessment for 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine | Justification |
| Ignitability | Unlikely. | The compound is a complex organic solid. While combustible at high temperatures, it is not expected to have a flashpoint below 140°F (60°C). |
| Corrosivity | Unlikely. | The structure lacks strongly acidic or basic functional groups that would result in a pH of ≤2 or ≥12.5 when in solution. |
| Reactivity | Unlikely. | The molecule does not contain functional groups known for explosive instability or violent reactions with water. |
| Toxicity | Presumed Toxic. | As a substituted purine, this compound is structurally related to biologically active molecules. In the absence of specific ecotoxicity and human toxicology data, any novel research chemical with potential biological activity must be handled as toxic. This is the most conservative and prudent approach. |
Part 2: Safety First - Personal Protective Equipment (PPE)
Before handling the waste compound or any contaminated materials, ensure the appropriate personal protective equipment is in use to prevent exposure.[3][4]
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with solid particulates. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact and absorption. Contaminated gloves should not be allowed out of the workplace.[5][6] |
| Body Protection | Standard flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use in a certified chemical fume hood if creating aerosols or handling powders. | Minimizes inhalation risk. |
Part 3: The Disposal Workflow - A Step-by-Step Protocol
Proper disposal is a systematic process. The following workflow ensures safety and compliance from the point of generation to final pickup.
Caption: Decision workflow for compliant chemical waste disposal.
Protocol Details:
-
Waste Segregation at the Source:
-
Never mix 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine waste with other chemical waste streams.[7][8] Incompatible materials can lead to dangerous reactions.
-
Three primary types of waste should be collected separately:
-
Solid Waste: Unused or expired pure compound, contaminated filter paper, and weighing boats.
-
Liquid Waste: Solutions containing the compound. Do not mix aqueous and organic solvent solutions.
-
Contaminated Labware: Non-reusable items like pipette tips, gloves, and chromatography columns. These should be placed in a designated, lined container.[9]
-
-
-
Container Selection and Labeling:
-
Choose the Right Container: Use a container that is chemically compatible with the waste. For solids, a wide-mouth polyethylene jar is suitable. For liquids, use a glass or polyethylene carboy. The container must have a secure, leak-proof lid.[7][10]
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.[8][9] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine."
-
The hazard characteristic: "Toxic."
-
The date accumulation started.
-
The name and location of the generating laboratory.
-
-
-
Accumulation and Storage:
-
Waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be at or near the point of generation and under the control of laboratory personnel.
-
The waste container must be kept closed at all times, except when actively adding waste.[8]
-
Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]
-
-
Final Disposal:
-
DO NOT dispose of this chemical down the drain or in the regular trash.[7][8] This is a serious regulatory violation and poses a threat to the environment.
-
When the waste container is nearly full (e.g., 90% capacity) or has been stored for the maximum time allowed by your institution (often 6-12 months), contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[7]
-
Your EHS office will arrange for a licensed hazardous waste transporter to take the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2]
-
Part 4: Decontamination and Spill Management
-
Glassware Decontamination: Glassware that has come into contact with the compound must be decontaminated before being washed for reuse. Rinse the glassware with a suitable solvent (e.g., acetone, ethanol) three times. The first two rinses must be collected and disposed of as hazardous liquid waste.[8]
-
Spill Cleanup:
-
For a small spill of solid material, gently sweep it up with absorbent pads or a dustpan and place it in the solid hazardous waste container. Avoid raising dust.
-
For a small liquid spill, cover it with an inert absorbent material (e.g., vermiculite or sand), allow it to absorb, then sweep it into the solid hazardous waste container.
-
After cleanup, wipe the area with a damp cloth or towel. Dispose of the towel and any contaminated PPE as solid hazardous waste.
-
For large spills, evacuate the immediate area, alert personnel, and contact your institution's EHS or emergency response team immediately.
-
By adhering to these procedures, you ensure the safe and responsible management of this research chemical, protecting yourself, your colleagues, and the environment.
References
- Daniels Health. (2025, May 21).
- ACTenviro. (n.d.).
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- US Ecology. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- U.S. Environmental Protection Agency. (2025, June 22). Learn the Basics of Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- American Chemistry Council. (n.d.).
- Sigma-Aldrich. (2026, March 16).
- Fisher Scientific. (2025, May 1).
- Fisher Scientific. (n.d.).
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- Tokyo Chemical Industry. (2025, May 2).
- Advanced Biotech. (2026, January 28).
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- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
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Personal protective equipment for handling 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine
As a Senior Application Scientist, I frequently consult with drug development teams and laboratory personnel on the safe handling of novel chemical entities (NCEs). The compound 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine is a highly substituted purine derivative. Structurally, 6,9-disubstituted purines are rationally designed to act as potent ATP-competitive kinase inhibitors[1].
While this makes the compound invaluable for oncology and cell-cycle research, it also classifies it as a severe occupational hazard. This guide provides the definitive operational and safety protocols required to handle this compound without compromising scientific integrity or personnel safety.
Mechanistic Causality of Hazard
To understand the strict Personal Protective Equipment (PPE) requirements, we must first understand the molecule's mechanism of action. The purine scaffold of 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine mimics the adenine ring of adenosine triphosphate (ATP)[1]. The 6-position substitution (3,5-dimethoxyphenyl) and 9-position substitution (cyclopropyl) are designed to anchor the molecule deep within the hydrophobic ATP-binding pocket of essential cellular kinases (such as Cyclin-Dependent Kinases, CDKs)[1].
By competitively inhibiting ATP binding, this compound halts downstream phosphorylation, leading to cell cycle arrest and apoptosis[1]. Consequently, accidental exposure to laboratory personnel can result in severe cytotoxic, mutagenic, or teratogenic effects, placing this compound firmly under the [2].
Mechanism of action for 6,9-disubstituted purines driving occupational hazard profiles.
Personal Protective Equipment (PPE) Specifications
Standard laboratory PPE is insufficient for handling potent kinase inhibitors, especially when solvated. Every protocol described here is a self-validating system designed to break the chain of exposure.
-
Dermal Protection (The DMSO Vulnerability): In vitro assays require solvating this highly hydrophobic purine derivative in 100% Dimethyl Sulfoxide (DMSO). DMSO is a potent transdermal carrier that rapidly permeates standard latex and thin nitrile gloves, carrying the dissolved inhibitor directly into the bloodstream.
-
Requirement: Double-gloving with extended-cuff nitrile gloves tested to ASTM D6978 (Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs). The outer glove must be discarded immediately if contaminated.
-
-
Respiratory Protection (The Aerosolization Risk): Small molecule powders are often highly electrostatic and prone to aerosolization upon opening the vial or during transfer with a spatula. Inhalation of raw active pharmaceutical ingredients (APIs) bypasses first-pass metabolism.
-
Requirement: A fit-tested N95 respirator or a Powered Air-Purifying Respirator (PAPR) must be worn if weighing outside a closed-system containment device. However, standard protocol dictates that all powder manipulation must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator[2].
-
-
Ocular and Body Protection:
-
Requirement: Chemical splash goggles (not standard safety glasses, which leave the orbital cavity exposed to airborne dust) and a disposable, low-linting, front-closing isolation gown with knit cuffs.
-
Operational Plan: Experimental Workflow
The following step-by-step methodology ensures a secure chain of custody and safety from raw powder to an assay-ready stock.
Step 1: Containment Preparation
-
Activate the Class II BSC and allow the laminar airflow to stabilize for 15 minutes.
-
Line the working surface with a plastic-backed, absorbent bench pad to contain micro-spills.
-
Place the microbalance, anti-static spatulas, amber storage vials, and DMSO within the BSC.
Step 2: Weighing and Solvation
-
Don all required PPE (Double nitrile gloves, N95, goggles, gown) before accessing the compound.
-
Use an anti-static zero-stat gun on the spatula and weigh boat to prevent electrostatic repulsion of the purine powder.
-
Weigh the desired mass of 9-cyclopropyl-N-(3,5-dimethoxyphenyl)-9H-purin-6-amine.
-
Crucial Step: Do not transport the dry powder out of the BSC. Add 100% DMSO directly to the weigh boat or transfer vial inside the BSC to create a concentrated master stock (e.g., 10 mM).
Step 3: Aliquoting and Storage
-
Vortex the sealed vial until the solution is completely clear. Purine derivatives can precipitate if subjected to freeze-thaw cycles.
-
Aliquot the master stock into single-use amber microcentrifuge tubes (the dimethoxyphenyl moiety may be photosensitive).
-
Surface-decontaminate the sealed tubes with 70% isopropanol before removing them from the BSC. Store at -20°C.
Safe handling and solvation workflow for potent purine-based kinase inhibitors.
Spill Response & Disposal Plan
According to the National Research Council's , hazardous chemical spills require immediate, structured remediation[3].
-
Solid/Powder Spill: Do not sweep, as sweeping aerosolizes the API. Cover the powder with absorbent pads lightly dampened with water or a 50/50 water/isopropanol mixture. Carefully scoop the pads into a hazardous waste bag.
-
Liquid (DMSO Stock) Spill: Cover with dry absorbent spill pads. Once absorbed, clean the area three times with a laboratory detergent solution, followed by a water rinse, to remove residual DMSO and compound.
-
Disposal: All contaminated consumables (pipette tips, gloves, bench pads) and residual compound must be placed in a rigid, puncture-resistant hazardous waste container labeled "Toxic - Antineoplastic Waste." Disposal must be conducted via high-temperature incineration (>1000°C) by a certified environmental waste contractor[3].
Quantitative Data & PPE Summary
| Hazard / Process Requirement | Specification / Parameter | Scientific Rationale |
| Primary Target | Kinase ATP-binding pocket | 6,9-disubstituted purines mimic adenine[1]. |
| Dermal PPE | Double Nitrile (ASTM D6978) | DMSO acts as a rapid transdermal carrier for NCEs. |
| Respiratory PPE | N95 or PAPR | Prevents inhalation of highly electrostatic, aerosolized API powder[2]. |
| Primary Containment | Class II Type B2 BSC | Exhausts 100% of filtered air to the outside, preventing recirculation. |
| Disposal Temperature | >1000°C Incineration | Ensures complete thermal destruction of the stable purine ring system[3]. |
References
-
Title: Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: NIOSH Alert: Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Health Care Settings Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
